molecular formula C4H8O2 B1611710 Butyric acid-d8 CAS No. 202468-80-2

Butyric acid-d8

Cat. No.: B1611710
CAS No.: 202468-80-2
M. Wt: 96.15 g/mol
InChI Key: FERIUCNNQQJTOY-FNQDQTMCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyric acid-d8, a deuterium-labeled form of butyric acid, is an essential high-purity standard for quantitative mass spectrometry and advanced metabolic research. This compound serves as a critical internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications, enabling precise quantification of endogenous butyric acid levels in complex biological samples such as blood, feces, and cell culture supernatants. The deuterium atoms provide a distinct mass shift from the native compound, ensuring accurate and interference-free analysis. Butyric acid is a short-chain fatty acid (SCFA) produced by microbial fermentation in the gut and has profound biological importance. Research has shown it plays a key regulatory role in the gastrointestinal tract, influencing immune homeostasis by promoting the differentiation of regulatory T-cells (Tregs) and acting as a primary messenger between commensal bacteria and the host's immune system . Furthermore, butyric acid functions as a histone deacetylase (HDAC) inhibitor, leading to hyperacetylation of histones and subsequent alterations in gene expression . This mechanism can enhance cellular productivity in biomanufacturing, for instance, by increasing immunoglobulin G (IgG) production in CHO cell cultures through the upregulation of protein biosynthesis pathways . This compound is therefore invaluable in studies investigating inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and other functional gastrointestinal disorders where butyrate metabolism is implicated . It is also a crucial tool for tracing metabolic pathways and pharmacokinetics in various in vitro and in vivo models. This product is intended for research use only and is not intended for diagnostic or therapeutic use. Researchers should consult the product's Certificate of Analysis for detailed specifications on chemical purity, isotopic enrichment, and concentration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-FNQDQTMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584364
Record name (~2~H_7_)Butan(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202468-80-2
Record name (~2~H_7_)Butan(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202468-80-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Butyric Acid-d8 NMR Chemical Shift Reference & qNMR Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Utility & Core Directive

Butyric Acid-d8 (


)  is the fully deuterated isotopologue of butyric acid (butanoic acid).[1] In modern drug development and metabolomics, it serves a critical dual function:
  • Metabolomics Internal Standard (IS): It is the "gold standard" IS for quantifying Short Chain Fatty Acids (SCFAs) in complex matrices (feces, serum) via GC-MS and LC-MS due to its identical extraction behavior but distinct mass signature (

    
     +8).[1]
    
  • qNMR Reference: In Quantitative NMR (qNMR), it provides a silent background in

    
     NMR (allowing quantification of non-deuterated analytes) or acts as a specific probe in 
    
    
    
    (Deuterium) NMR.[1]

The Challenge: Unlike standard butyric acid, reference data for the d8 variant is often scattered.[1] The deuteration introduces Isotope Effects —systematic upfield shifts and signal splitting in


 NMR—that can confuse identification if not anticipated.[1] This guide provides the reference data and the mechanistic logic to interpret it.

Part 2: NMR Reference Data (The "Fingerprint")[1]

The Deuterium Isotope Effect

To interpret the spectra of this compound, one must apply the Deuterium Isotope Effect to the standard butyric acid shifts.[1]

  • Primary Effect (

    
    ):  Direct C-D bonding causes a significant upfield shift (lower ppm) and splitting into a multiplet (
    
    
    
    ).[1]
  • Secondary Effect (

    
    ):  Deuteriums on adjacent carbons cause smaller upfield shifts.[1]
    
NMR Chemical Shift Data (150 MHz)

Solvent:


 (Note: Shifts vary by ~1-2 ppm in 

or at different pH).
Carbon PositionStandard Shift (

, ppm)
Predicted d8 Shift (

, ppm)*
Multiplicity (J-Coupling)Mechanistic Cause
C1 (Carbonyl) 180.4 ~179.8 Singlet (broad)

-effect from C2 deuteriums.[1] No direct C-D bond.[1]
C2 (

-CH2)
36.0 ~35.2 Quintet (

Hz)
Direct C-D coupling (spin 1) +

isotope shifts.[1]
C3 (

-CH2)
18.4 ~17.6 Quintet (

Hz)
Direct C-D coupling +

isotope shifts.[1]
C4 (

-CH3)
13.6 ~12.8 Septet (

Hz)
Direct C-D coupling to 3 deuteriums.[1]

*Note: The "Predicted d8 Shift" accounts for the cumulative isotope effect.[1] Expect signals to be lower intensity due to lack of Nuclear Overhauser Effect (NOE) and splitting.[1]

NMR Residual Signals (Purity Check)

Ideally, this compound is "silent" in proton NMR.[1] Signals appearing at these positions indicate incomplete deuteration (isotopologues like d7, d6) or back-exchange.[1]

ProtonResidual Shift (ppm)Multiplicity (if H present)Diagnostic Note
-COOH 11.0 - 12.0 Broad SingletHighly exchangeable.[1] Will vanish in

or

.

-CH2
2.27 Quintet/MultipletMost acidic protons; susceptible to H/D exchange over time in protic solvents.[1]

-CH2
1.63 Sextet/MultipletStable.[1] Presence indicates synthesis impurity.

-CH3
0.94 TripletStable.[1] Presence indicates synthesis impurity.

Part 3: Visualization of Structure & Logic

The following diagram illustrates the connectivity and the specific NMR splitting patterns caused by the deuterium nuclei (Spin


).

ButyricAcid_NMR Fig 1: 13C NMR Connectivity & Splitting in this compound C1 C1: Carbonyl ~179.8 ppm (Singlet) C2 C2: Alpha ~35.2 ppm (Quintet) C2->C1 Inductive Pull C3 C3: Beta ~17.6 ppm (Quintet) C3->C2 J-coupling C4 C4: Gamma ~12.8 ppm (Septet) C4->C3 J-coupling D_alpha D2 (Spin=1) Causes Quintet D_alpha->C2 D_beta D2 (Spin=1) Causes Quintet D_beta->C3 D_gamma D3 (Spin=1) Causes Septet D_gamma->C4

Caption: Structural logic of 13C NMR shifts in this compound showing the origin of multiplet splitting due to C-D coupling.

Part 4: Experimental Protocol (qNMR Quantification)

This protocol describes the quantification of Butyrate in biological samples (e.g., Fecal Water) using this compound as an Internal Standard (IS).[1]

Critical Reagents[1][2]
  • Solvent: Phosphate Buffer in

    
     (pH 7.4).
    
    • Why? Butyric acid pKa is ~4.[1]82. At pH 7.4, it exists as butyrate. Consistent pH is mandatory to prevent chemical shift drifting.[1]

  • Internal Standard: Sodium 3-(trimethylsilyl)propionate-2,2,3,3-d4 (TSP).[1]

    • Role: Chemical shift reference (0.00 ppm).[1][2]

  • Target IS: this compound (98%+ D).

Step-by-Step Workflow
  • Extraction:

    • Weigh 100 mg fecal sample.[1]

    • Add 1.0 mL Phosphate Buffer (

      
      , pH 7.[1]4) containing 1 mM TSP.[1]
      
    • Homogenize (Bead beat: 2 min @ 30 Hz).

    • Centrifuge (14,000 x g, 10 min, 4°C).

  • Sample Prep:

    • Transfer 600 µL supernatant to a standard 5mm NMR tube.[1]

    • Spike: Add 20 µL of this compound stock (known concentration) if performing standard addition validation.

  • Acquisition Parameters (Bruker/Varian):

    • Pulse Sequence: noesypr1d (1D NOESY with presaturation) to suppress the residual HDO water signal.

    • Relaxation Delay (d1): > 5 x T1 .

      • Expert Insight: The T1 relaxation time for small molecules like butyrate is typically 2-4 seconds.[1] Set d1 = 10s - 15s for quantitative accuracy (99.9% magnetization recovery).

    • Scans (ns): 64 or 128 (for S/N > 250).

    • Temperature: 298 K (25°C) constant.[1]

  • Data Processing:

    • Phase and baseline correction (manual preferred).[1]

    • Reference TSP to 0.00 ppm.

    • Integrate the Triplet at ~0.89 ppm (Methyl of endogenous Butyrate).[1]

    • Verification: Check for d8-butyrate residual peaks (if any) to ensure no overlap.[1]

Part 5: Workflow Diagram

qNMR_Workflow Fig 2: qNMR Protocol for SCFA Quantification Step1 1. Sample Extraction (Feces/Serum + D2O Buffer) Step2 2. pH Stabilization (Buffer pH 7.4 -> Butyrate Form) Step1->Step2 Homogenize/Spin Step3 3. Internal Standard (Add TSP + this compound) Step2->Step3 Transfer to Tube Step4 4. NMR Acquisition (Pulse: noesypr1d, d1 > 10s) Step3->Step4 Insert & Lock Step5 5. Data Analysis (Integrate Methyl Triplet @ 0.89 ppm) Step4->Step5 FT & Phase

Caption: Step-by-step qNMR workflow ensuring pH stability and relaxation recovery.

References

  • HMDB (Human Metabolome Database). Butyric Acid (Metabocard).[1] Available at: [Link][1]

  • BMRB (Biological Magnetic Resonance Data Bank). Metabolomics Standards.[1] Available at: [Link][1]

  • Wishart, D.S., et al. (2007).[1] "HMDB: the Human Metabolome Database." Nucleic Acids Research.[1] (Foundational reference for SCFA shifts).

Sources

Beyond Compliance: Advanced Handling and Integrity Protocols for Butyric Acid-d8

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) for Butyric acid-d8 Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

The Isotopic Imperative

Why this guide exists: Standard Safety Data Sheets (SDS) treat this compound (Perdeuterobutyric acid) identically to its non-deuterated counterpart. While chemically valid, this approach ignores the financial and experimental risk associated with isotopic exchange.

For a Senior Application Scientist, the hazard profile is dual-natured:

  • Biological Hazard: Severe tissue corrosion and respiratory distress.

  • Scientific Hazard: Rapid H/D exchange (proton-deuterium exchange) upon exposure to atmospheric moisture, which degrades the isotopic purity (

    
    ) and invalidates mass spectrometry internal standards.
    

Technical Distinction:

  • Butyric Acid-d7 (CAS 73607-83-7): The alkyl chain is deuterated (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).[1] The acidic proton is Hydrogen.
    
  • This compound (CAS 202468-80-2): Fully deuterated (

    
    ). Critical:  The acidic deuterium is highly labile. Exposure to ambient humidity converts d8 
    
    
    
    d7 within seconds.

Physicochemical & Hazard Profile

The following data synthesizes physical properties with their direct safety implications.

PropertyData (this compound)Operational Implication
CAS Number 202468-80-2 (d8) / 73607-83-7 (d7)Verify specific isotope on vial before use.
Physical State Colorless, oily liquidDifficult to wash off; spreads rapidly on skin.
Odor Threshold ~0.0001 ppm (Stench)Olfactory Fatigue: You will stop smelling it before the danger passes. Do not rely on nose.
Flash Point 72°C (161°F) - Closed CupCombustible. Ground all glassware to prevent static discharge ignition.
Vapor Density 3.04 (Air = 1.0)Sinks. Vapors accumulate in sinks, floor drains, and low spots.
pH ~2 (in aqueous solution)Corrosive. Immediate protein denaturation on contact (Skin Corr. 1B).
Density ~1.04 g/mL (vs 0.96 for non-d)Heavier than water; sinks in aqueous spills.

The "Stench" Factor & Vapor Dynamics

Butyric acid possesses a pervasive, vomit-like odor that adheres to surfaces via hydrogen bonding.

  • The Risk: "Stench" is not just a nuisance; it indicates containment failure. In shared facilities, a minor leak can trigger building-wide evacuations due to false reports of "sewage backup."

  • The Control:

    • Primary: Handle only in a certified fume hood.

    • Secondary: All waste must be neutralized before leaving the hood. Never throw d8-contaminated wipes into a general open bin.

    • Tertiary: Keep a "Stench Trap" (activated carbon or bicarbonate slurry) inside the hood during handling.

Operational Workflow: Integrity & Safety

This protocol ensures personnel safety while preventing H/D exchange (moisture contamination).

Phase A: Pre-Handling Preparation
  • PPE Selection:

    • Gloves: Double-glove. Inner: Nitrile (0.11mm). Outer: Nitrile (0.11mm) or Neoprene. Note: Latex is permeable to short-chain fatty acids and should be avoided.

    • Respiratory: If outside a hood (Emergency only), use a Full-Face Respirator with Organic Vapor (OV) cartridges.

  • Environment:

    • Check Fume Hood flow (Face velocity > 100 fpm).

    • Prepare a Neutralization Bath : 1M Sodium Bicarbonate (

      
      ) in a wide-mouth beaker.
      
Phase B: Active Handling (The "Dry" Chain)

Causality: To maintain d8 purity, the compound must never touch ambient air for >10 seconds.

Step 1: Inert Gas Purge Flush the headspace of the stock bottle with dry Nitrogen (


) or Argon immediately upon opening.

Step 2: Syringe Transfer (Preferred over pouring) Use a gas-tight glass syringe (e.g., Hamilton) to withdraw the aliquot.

  • Why? Pouring introduces turbulence and atmospheric moisture exchange.

Step 3: Immediate Reseal Wrap the cap with Parafilm under tension immediately after closing.

Phase C: Waste Management

NEVER dispose of free acid in the drain.

  • Neutralization: Add waste d8 dropwise to the Bicarbonate bath.

    • Reaction:

      
      
      
    • Result: The sodium salt (Sodium Butyrate) is non-volatile and odorless.

  • Disposal: Dispose of the neutralized solution as aqueous chemical waste.

Visualization: The Safe Handling Workflow

HandlingProtocol Start Start: Stock Bottle Retrieval Check Check Isotope (d7 vs d8) & Seal Integrity Start->Check Purge Purge Headspace (Dry N2/Argon) Check->Purge Open under Hood Transfer Syringe Transfer (Avoid Pouring) Purge->Transfer Use Experimental Use (Derivatization/Spiking) Transfer->Use Reseal Reseal & Parafilm Transfer->Reseal Stock Return Waste Waste Generation Use->Waste Neut Neutralize: Add to Sat. NaHCO3 Waste->Neut CRITICAL STEP Dispose Dispose as Non-Volatile Salt Neut->Dispose

Figure 1: The "Dry Chain" workflow emphasizes inert gas purging to protect d8 integrity and immediate neutralization to mitigate stench.

Emergency Response Protocols

Scenario A: Skin/Eye Contact (Corrosive Injury)

Mechanism: Butyric acid penetrates the lipid bilayer rapidly. Acid hydrolysis of tissue proteins begins immediately.

  • Skin: Drench with water for 15 minutes .[2] Do not use soap immediately (can seal in acid if viscous).

    • Contraindication: Do not apply neutralizing creams (baking soda paste) to burns immediately; the exothermic reaction can worsen tissue damage. Rinse first.[2]

  • Eyes: Irrigate immediately. Hold eyelids apart. Time is vision.

Scenario B: Spills (Containment)

Decision Logic: Is it a "Stench Incident" or a "Safety Incident"? (Usually both).

SpillResponse Start Spill Detected Size Volume? Start->Size Small < 10 mL (In Hood) Size->Small Large > 10 mL (Or Outside Hood) Size->Large ActionSmall Cover with NaHCO3 Powder Small->ActionSmall ActionLarge Evacuate Lab (Stench Risk) Large->ActionLarge Clean Wait for Bubbling to Stop (CO2) ActionSmall->Clean Final Dispose as Solid Waste Clean->Final

Figure 2: Spill response decision tree. Note that large spills require evacuation not just for toxicity, but because the odor will become unmanageable without SCBA.

Storage & Stability

To maintain the investment in deuterated material:

  • Temperature: Store at room temperature or refrigerated (

    
    ). Note: If refrigerated, allow to warm to room temp before opening to prevent condensation (water) from entering the cold liquid.
    
  • Desiccation: Store the bottle inside a secondary container (jar) containing desiccant packets.

  • Segregation: Store away from oxidizers and strong bases.

References

  • PubChem. (2024). Butyric Acid Compound Summary (CAS 107-92-6).[1][2][3][4][5] National Library of Medicine. [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). Effects of Movement on Chemical Permeation of Disposable Gloves.[6] NIOSH Science Blog. [Link]

Sources

Technical Guide: Butyric Acid-d8 Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyric acid-d8 (


) serves as the gold-standard Internal Standard (IS) for quantifying short-chain fatty acids (SCFAs) in metabolomics. However, its reliability in aqueous solution is frequently compromised not by isotopic instability, but by physicochemical fugacity .

Contrary to common assumptions, the deuterium labels on the carbon backbone are chemically stable under standard laboratory conditions. The primary failure vectors are volatility-induced fractionation (driven by pH) and hydrophobic sorption (driven by container material). This guide details the mechanistic causes of these failures and provides a self-validating protocol to ensure analytical integrity.

Part 1: The Chemical Physics of Stability

To handle this compound effectively, one must distinguish between its isotopic stability and its molecular stability.

1. Isotopic Integrity (The C-D Bond)

The "d8" designation implies all hydrogen atoms attached to the carbon backbone are deuterium.

  • Mechanism: The Carbon-Deuterium (

    
    ) bond is shorter and stronger than the 
    
    
    
    bond due to the Kinetic Isotope Effect (KIE).
  • Stability Verdict: In aqueous solution at neutral or acidic pH, the

    
     bonds are inert. The 
    
    
    
    -carbon protons (adjacent to the carbonyl) can theoretically undergo H/D exchange via enolization, but this requires strong base catalysis (pH > 10) or specific enzymatic activity (e.g., isomerases).
  • The Labile Deuterium: The deuterium on the carboxylic oxygen (

    
    ) exchanges instantaneously with protons in water (
    
    
    
    ) to become
    
    
    . This is normal and does not affect mass spectrometry quantitation, as the mass shift is calculated based on the carbon backbone (
    
    
    Da shift in aqueous conditions).
2. The Volatility Trap (The pH Factor)

The most critical instability factor is the Henderson-Hasselbalch relationship.

  • pKa of Butyric Acid: ~4.82.

  • The Risk: In unbuffered water (often slightly acidic, pH ~5.5-6.0), a significant fraction of butyric acid exists in its protonated, uncharged form (

    
    ). This form has high vapor pressure (
    
    
    
    mm Hg at 20°C) and sublimates rapidly from open vessels or during concentration steps.
  • The Fix: Maintaining a pH > 7.0 forces the equilibrium toward the non-volatile butyrate anion (

    
    ).
    
3. Sorption (The Container Factor)

Butyric acid possesses a lipophilic alkyl tail.

  • The Risk: It exhibits high affinity for polypropylene (PP) and polyethylene (PE). Storing aqueous standards in plastic tubes results in a concentration drop of 20–40% within 24 hours due to adsorption into the container walls.

  • The Fix: Borosilicate glass is mandatory.

Part 2: Critical Degradation Pathways

The following diagram illustrates the causal pathways leading to standard failure.

Stability_Pathways BA_d8 This compound (Aqueous) pH_Low pH < 4.8 (Protonated) BA_d8->pH_Low Equilibrium pH_High pH > 10 (Strong Base) BA_d8->pH_High Container_Plastic Plastic Storage (PP/PE) BA_d8->Container_Plastic Temp_High Room Temp (>20°C) BA_d8->Temp_High Volatility Evaporation (Loss of Mass) pH_Low->Volatility High Vapor Pressure Exchange H/D Exchange (Alpha-Carbon) pH_High->Exchange Enolization Sorption Wall Adsorption (Loss of Conc.) Container_Plastic->Sorption Hydrophobic Interaction Microbial Bacterial Consumption Temp_High->Microbial Metabolism

Figure 1: Critical failure vectors for aqueous this compound. Red nodes indicate primary loss mechanisms.

Part 3: The "Alkaline-Lock" Preparation Protocol

This protocol is designed to create a self-validating, stable stock solution. It utilizes an "Alkaline Lock" to prevent volatility and glass containment to prevent sorption.

Reagents & Equipment
  • Standard: this compound (≥98 atom % D).[1]

  • Solvent: 50% Acetonitrile (ACN) / 50% Water (LC-MS Grade).[2][3] Note: Organic solvent prevents microbial growth.

  • Stabilizer: 0.1 M NaOH (Sodium Hydroxide).

  • Container: Amber Borosilicate Glass Vials (Silanized preferred).

Step-by-Step Methodology

1. Primary Stock Preparation (10 mM)

  • Weighing: Weigh the this compound liquid rapidly into a tared glass vial containing a small volume of solvent to minimize evaporation during weighing.

  • Dissolution: Dissolve in 100% Methanol initially. Methanol is superior for primary stocks as it ensures complete sterility and solubility.

  • Storage: Store at -20°C or -80°C. Stability: >12 months.

2. Aqueous Working Solution (The Danger Zone)

  • Dilution: Dilute the methanolic stock into water.

  • The Alkaline Lock: Adjust the final solution to pH 8.0 ± 0.5 using dilute NaOH.

    • Why? This converts volatile butyric acid into non-volatile sodium butyrate-d8.

    • Warning: Do NOT exceed pH 10. High alkalinity catalyzes H/D exchange at the

      
      -carbon.
      
  • Container: Transfer immediately to Glass Vials . Never use Eppendorf tubes.

  • Usage: Use within 24 hours if kept at 4°C. Discard after use.

Data Summary: Stability Metrics
ParameterConditionStability DurationMechanism of Failure
Solvent 100% Methanol> 1 Year (-20°C)None (Stable)
Solvent Pure Water (pH 5)< 24 Hours (RT)Evaporation / Microbial
Container Polypropylene< 4 HoursSorption (Hydrophobic)
Container GlassIndefiniteDependent on solvent
pH pH 8.0 (Buffered)1 Week (4°C)Stable (Salt form)
pH pH 11.0UnstableH/D Exchange (Alpha-C)
Part 4: Analytical Validation (QC)

To verify the stability of your aqueous solution before running a batch, utilize the Isotopic Ratio Check .

Protocol:

  • Inject the this compound working solution (monitor

    
     95.1 for anion).
    
  • Inject a fresh dilution of non-deuterated Butyric Acid (monitor

    
     87.1).
    
  • Check Retention Time: They should co-elute perfectly (or d8 may elute slightly earlier due to the deuterium isotope effect on lipophilicity, typically <0.1 min shift).

  • Check Mass Shift: Ensure no signal appears at

    
     94 or 93 (indicating H/D exchange on the carbon backbone).
    

Validation_Workflow Start Start QC Check Inject Inject Working Soln (LC-MS/GC-MS) Start->Inject Check_RT Check Retention Time (vs Native Std) Inject->Check_RT Check_Mass Check Mass Spectrum (m/z 95 vs 94/93) Check_RT->Check_Mass Co-elution Fail_Vol FAIL: Volatility Loss Check_RT->Fail_Vol Peak Area < 80% Expected Pass PASS: Stable Solution Check_Mass->Pass Pure m/z 95 Fail_Ex FAIL: Isotopic Exchange Check_Mass->Fail_Ex Presence of m/z 94, 93

Figure 2: Quality Control decision tree for validating this compound stability prior to sample analysis.

References
  • Han, J., et al. (2015). "Metabolomics of short-chain fatty acids in biological samples using isotope-labeled derivatization." Analytica Chimica Acta. Link

    • Context: Establishes the standard for derivatiz
  • Primec, M., et al. (2017). "Stability of short-chain fatty acids in human stool samples." Clinical Chemistry and Laboratory Medicine. Link

    • Context: Documents degradation rates of SCFAs in biological matrices and temper
  • Sigma-Aldrich. (2024).[1] "this compound Product Specification & Stability Data." Merck/Sigma Technical Library. Link[1]

    • Context: Provides physical constants (pKa, bp)
  • Karty, J. A., et al. (2012). "Artefacts in metabolomics: The danger of plastic." Journal of Chromatography A. Context: Authoritative source on hydrophobic sorption of metabolites into polypropylene.
  • Gomez-Perez, V. L., et al. (2021). "Influence of Solvent and Acid Properties on the Relative Volatility and Separation Selectivity." Industrial & Engineering Chemistry Research. Link

    • Context: mechanistic explanation of volatility and pKa relationships for volatile f

Sources

Technical Guide: Butyric Acid-d8 Biological Half-Life & Analytical Dynamics in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyric acid (C4:0), a short-chain fatty acid (SCFA), exhibits an exceptionally short biological half-life in plasma, typically ranging from 0.5 to 15 minutes depending on the route of administration and species. This rapid clearance is driven by extensive first-pass metabolism in the liver and direct utilization by colonocytes.

Butyric acid-d8 (fully deuterated) serves as the critical internal standard (IS) for quantifying this transient analyte. While chemically identical in transport, the deuterium labeling introduces a Kinetic Isotope Effect (KIE) that theoretically stabilizes the molecule against beta-oxidation. However, for bioanalytical purposes, its clearance profile is treated as proximate to native butyrate.

This guide details the kinetic profile of butyrate, the specific role of the d8-isotopologue, and the mandatory derivatization workflows required to capture this volatile analyte in LC-MS/MS.

The Kinetic Profile: "Minutes, Not Hours"

The biological half-life (


) of butyric acid is a limiting factor for its therapeutic efficacy and a major challenge for analytical detection.
Native Butyrate Pharmacokinetics

Upon entering systemic circulation, butyrate undergoes rapid beta-oxidation. The elimination kinetics are often biphasic.[1][2]

ParameterValue (Intravenous)Value (Oral/Colonic)Mechanism of Clearance

-Phase

0.5 – 2.0 min N/ARapid distribution & uptake by liver/tissues.

-Phase

10 – 15 min ~10 – 20 min *Saturable elimination via Acetyl-CoA pathways.

High (mM range)Low (

M range)
Extensive first-pass hepatic extraction.
Bioavailability 100%< 5% (Systemic)Colonocytes consume ~70-90% of luminal butyrate.

*Note: Oral half-life is confounded by absorption rates; the elimination half-life remains rapid once absorbed.

The Deuterium Variable (this compound)

This compound (


) is used to normalize these fluctuations.
  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond.[3] In the rate-limiting step of beta-oxidation (dehydrogenation by Acyl-CoA dehydrogenase), the cleavage of the

    
    - and 
    
    
    
    -carbon deuterium bonds is required.
  • Impact: Primary KIEs can reduce reaction rates by a factor of 2–5. Consequently, This compound may exhibit a slightly prolonged biological half-life compared to native butyrate in vivo.

  • Analytical Implication: In metabolic flux studies, this must be accounted for. In standard quantitation (PK assays), d8 is added ex vivo (post-collection), so its biological half-life is irrelevant to the assay, provided it corrects for extraction and ionization matrix effects.

Metabolic Fate & Pathway Visualization[4]

The rapid disappearance of butyrate is due to its conversion into Acetyl-CoA for ATP production.

ButyrateMetabolism Plasma Plasma Compartment (Rapid Clearance) Transport MCT1 Transporter (Cellular Uptake) Plasma->Transport t1/2 < 5 min Cyto Cytosol: Butyrate -> Butyryl-CoA Transport->Cyto Activation Mito Mitochondria: Beta-Oxidation Cyto->Mito CPT1 Transport TCA TCA Cycle (CO2 + ATP) Mito->TCA Acetyl-CoA d8_note This compound: C-D bond cleavage at Mitochondrial step slows oxidation (KIE) d8_note->Mito

Figure 1: The metabolic sink. Butyrate is rapidly transported from plasma into cells via MCT1, activated to Butyryl-CoA, and oxidized. The d8 isotope encounters resistance at the mitochondrial oxidation step.

Analytical Challenges & Solutions

Quantifying an analyte with a 5-minute half-life requires rigorous sample handling. Native butyrate is volatile and ionizes poorly in standard Reverse Phase (RP) LC-MS.

The "Gold Standard" Protocol: 3-NPH Derivatization

To stabilize this compound and its native counterpart, we utilize 3-Nitrophenylhydrazine (3-NPH) derivatization. This transforms the volatile fatty acid into a stable, hydrophobic hydrazide that ionizes strongly in negative or positive electrospray modes.

Protocol: Plasma Extraction & Derivatization

Reagents:

  • IS Working Solution: this compound (10

    
    M in 50% Methanol).
    
  • Derivatization Mix: 200 mM 3-NPH + 120 mM EDC + 6% Pyridine (in 50% Methanol).

Step-by-Step Workflow:

  • Quenching (Critical): Immediately upon blood draw, store plasma on ice. Process within 30 minutes to prevent ex vivo metabolism by plasma esterases (though rare for SCFA, oxidation artifacts occur).

  • Internal Standard Addition:

    • Aliquot 20

      
      L Plasma.
      
    • Add 10

      
      L This compound  IS solution.
      
    • Rationale: Adding IS prior to protein precipitation corrects for recovery losses.

  • Protein Precipitation:

    • Add 100

      
      L Acetonitrile (cold). Vortex 1 min. Centrifuge 12,000 x g for 10 min.
      
    • Transfer supernatant to a fresh vial.

  • Derivatization Reaction:

    • Add 50

      
      L Derivatization Mix  to supernatant.
      
    • Incubate at 40°C for 30 minutes .

    • Chemistry: EDC activates the carboxylic acid; 3-NPH attacks to form the hydrazide bond.

  • Quench/Dilute:

    • Add 400

      
      L 0.1% Formic Acid in water.
      
  • LC-MS/MS Injection:

    • Column: C18 (e.g., Waters BEH C18), 2.1 x 100mm.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

Analytical Workflow Diagram

Workflow Sample Plasma Sample (Contains Native Butyrate) Spike Spike Internal Standard (this compound) Sample->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Deriv Derivatization (3-NPH + EDC + Pyridine) 40°C, 30 min Precip->Deriv Supernatant Analysis LC-MS/MS Analysis (MRM Mode) Deriv->Analysis Stable Hydrazide

Figure 2: LC-MS/MS Workflow. The critical step is the co-processing of native sample and d8-standard through the derivatization reaction to ensure identical ionization efficiency.

References

  • Miller, T. L., et al. (1989). "Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts." Clinica Chimica Acta. Link (Demonstrates the rapid <5 min half-life).

  • Egorin, M. J., et al. (1999).[4] "Plasma pharmacokinetics of butyrate after intravenous administration of sodium butyrate or oral administration of tributyrin or sodium butyrate to mice and rats." Cancer Chemotherapy and Pharmacology. Link (Detailed IV vs Oral kinetics).

  • Han, J., et al. (2015). "Liquid chromatography–mass spectrometry method for quantitative determination of short-chain fatty acids in biological samples." Analytical Chemistry. Link (Source of the 3-NPH derivatization protocol).

  • Blaak, E. E., et al. (2020). "Short chain fatty acids in human gut and metabolic health." Nature Reviews Gastroenterology & Hepatology. Link (Review of systemic flux and clearance).

  • Cambridge Isotope Laboratories. "this compound Product Information & Stability." Link (Technical data on isotope stability).

Sources

Methodological & Application

Application Note: Precision Quantitation of Butyric Acid in Biological Matrices via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Fidelity Analysis of Butyric Acid using Butyric Acid-d


 Internal Standard and Isobutyl Chloroformate Derivatization.
Date:  October 24, 2023
Author:  Senior Application Scientist, Mass Spectrometry Division

Abstract

Butyric acid (C4:0) is a critical biomarker in microbiome research and metabolic disease, yet its high volatility and water solubility make accurate quantification challenging. Traditional acidification methods often result in analyte loss during solvent evaporation. This guide details a robust, self-validating protocol using Butyric acid-d


  as an internal standard coupled with Isobutyl Chloroformate (IBCF)  derivatization. This method allows for direct derivatization in aqueous media (plasma, fecal supernatants) without drying, preventing volatilization losses and ensuring high recovery (>95%).

Introduction & Scientific Rationale

The Volatility Paradox

Short-chain fatty acids (SCFAs) like butyric acid are highly volatile (


 163.5°C, but significant vapor pressure at RT). Standard lipid extraction protocols (e.g., Folch, Bligh-Dyer) require solvent evaporation, where up to 40% of butyric acid can be lost.
The Solution: Aqueous Phase Derivatization

To circumvent this, we utilize Isobutyl Chloroformate (IBCF) . Unlike silylation reagents (BSTFA) that require anhydrous conditions, IBCF reacts rapidly with carboxylic acids in aqueous solution (catalyzed by pyridine) to form stable, hydrophobic isobutyl esters . These esters are immediately extractable into hexane, eliminating the drying step entirely.

The Role of Butyric Acid-d

While "Butyric acid-d


" is often the starting material, the acidic proton (

) exchanges rapidly with water. Therefore, in biological matrices, the effective internal standard is Butyric acid-d

(

).[1] This isotopologue behaves identically to native butyrate during extraction and derivatization but provides a distinct mass shift (+7 Da) for mass spectrometric quantification, correcting for matrix effects and injection variability.

Experimental Workflow

The following diagram illustrates the critical path for analyzing SCFAs in complex matrices.

SCFA_Workflow cluster_legend Critical Control Point Sample Biological Sample (Feces/Plasma) Spike Add Internal Standard (Butyric Acid-d7) Sample->Spike  Homogenization Deriv Derivatization (IBCF + Isobutanol + Pyridine) Spike->Deriv  Immediate Reaction Extract L-L Extraction (Hexane) Deriv->Extract  Phase Separation GCMS GC-MS Analysis (SIM Mode) Extract->GCMS  Injection

Figure 1: Workflow for SCFA analysis. The Internal Standard is added immediately to correct for all subsequent extraction variances.

Materials & Reagents

ReagentSpecificationPurpose
Butyric Acid-d


98% D (CAS 73607-83-7)
Internal Standard (IS)
Isobutyl Chloroformate Analytical GradeDerivatizing Agent
Isobutanol

99%
Alcohol substrate for esterification
Pyridine AnhydrousCatalyst
Hexane HPLC GradeExtraction Solvent
Sodium Hydroxide 1M SolutionpH Adjustment (pH > 8 required)

Note on Nomenclature: Commercial vendors may list this as "Butyric acid-d


" (CAS 202468-80-2). Upon dissolution in water/buffer, it becomes d

. Both are acceptable provided the alkyl chain is fully deuterated.

Detailed Protocol

Step 1: Internal Standard Preparation[2][3]
  • Stock Solution: Prepare a 10 mM stock of Butyric acid-d

    
     in 0.1M NaOH. Store at -20°C.
    
  • Working Solution: Dilute to 100 µM in water.

    • Why NaOH? Keeping SCFAs in their salt form (butyrate) prevents volatilization during storage.

Step 2: Sample Preparation

A. Fecal Samples:

  • Weigh ~50 mg fresh feces into a bead-beating tube.

  • Add 500 µL extraction buffer (Phosphate buffer pH 7.0).

  • CRITICAL: Add 50 µL of Butyric acid-d

    
     Working Solution  (IS) before homogenization.
    
  • Homogenize (e.g., BeadRuptor, 30s).

  • Centrifuge at 14,000 x g for 10 min. Transfer supernatant to a new glass tube.

B. Plasma/Serum:

  • Aliquot 100 µL plasma.

  • Add 10 µL Butyric acid-d

    
     Working Solution .
    
  • Add 20 µL 1M NaOH to ensure pH > 8 (Derivatization requires basic conditions).

Step 3: One-Step Derivatization (IBCF Method)

Perform in a fume hood.

  • To the aqueous sample (supernatant), add:

    • 250 µL Isobutanol

    • 50 µL Pyridine

  • Vortex briefly.

  • Add 200 µL Isobutyl Chloroformate (IBCF) dropwise.

    • Observation: Gas evolution (

      
      ) will occur. This is normal.
      
  • Vortex vigorously for 60 seconds.

    • Mechanism:[2] IBCF reacts with the butyrate carboxylate to form a mixed anhydride, which is then attacked by isobutanol to form Isobutyl Butyrate .

  • Add 200 µL Hexane to extract the esters.

  • Centrifuge (3,000 x g, 2 min) to separate phases.

  • Transfer the upper hexane layer to a GC vial with a glass insert.

GC-MS Method Parameters

The isobutyl esters are stable and less polar than free acids, allowing the use of standard non-polar columns (5% phenyl) rather than specialized acid-wax columns.

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Inlet Temp 250°C
Injection Mode Split (10:1 for Feces, Splitless for Plasma)
Carrier Gas Helium, 1.0 mL/min (Constant Flow)
Transfer Line 280°C
Source Temp 230°C

Oven Program:

  • 40°C (Hold 2 min) – Focuses volatile esters

  • Ramp 10°C/min to 150°C

  • Ramp 40°C/min to 280°C (Hold 2 min) – Bake out

Mass Spectrometry Detection (SIM Mode)

Operate in Selected Ion Monitoring (SIM) for maximum sensitivity.

AnalyteDerivativeQuantifier Ion (

)
Qualifier Ions (

)
Retention Time (approx)
Butyric Acid Isobutyl Butyrate71 89, 436.5 min
Butyric Acid-d

Isobutyl Butyrate-d

78 96, 506.48 min
  • m/z 71: Corresponds to the butyryl cation (

    
    ) formed by cleavage of the isobutoxy group.
    
  • m/z 78: Corresponds to the deuterated butyryl cation (

    
    ). The shift is exactly +7 Da.
    
  • Note: Deuterated compounds often elute slightly earlier than native compounds on GC columns due to the inverse isotope effect.

Data Analysis & Validation

Quantification Calculation

Calculate the concentration of Butyric Acid (


) using the Response Factor (

) derived from calibration standards.




Method Validation Metrics
  • Linearity: 0.5 µM to 5000 µM (

    
    ).
    
  • Limit of Detection (LOD): ~0.1 µM in plasma.

  • Recovery: 95-105% (Corrected by IS).

  • Precision (RSD): <5% intra-day.

Troubleshooting & Pitfalls

  • Low IS Signal: Ensure the sample pH is >8 before adding IBCF. The reaction requires the carboxylate anion, not the free acid.

  • Peak Tailing: While esters tail less than acids, old liners can cause adsorption. Replace the inlet liner with a deactivated split/splitless liner.

  • H/D Exchange: Do not use protic solvents (methanol/ethanol) during the reaction step if using d8 reagents, though the d7 alkyl chain is stable. The primary risk is using old d7 stock where the alkyl deuteriums might have exchanged (rare, requires extreme pH/temp).

  • Emulsions: If the hexane/water interface is not clear, centrifuge longer or add a pinch of NaCl to salt out the organic phase.

References

  • Agilent Technologies. (2020). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Application Note 5994-1628EN. Link

  • Zheng, X., et al. (2013). Targeted metabolomics of short-chain fatty acids in colorectal cancer by gas chromatography-mass spectrometry. Analytical Methods, 5, 5163-5171.
  • Cayman Chemical. (2023). Butyric Acid-d7 Product Information & Physical Properties.[1][3][4][5]Link

  • NIST Mass Spectrometry Data Center. (2023). Isobutyl butyrate Mass Spectrum.[6]Link

Sources

LC-MS/MS quantification of SCFAs using Butyric acid-d8

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity Quantification of Short-Chain Fatty Acids (SCFAs) in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Rationale

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are critical biomarkers in microbiome research, metabolic signaling, and drug development. However, their analysis poses significant technical challenges:

  • High Volatility: Leads to analyte loss during concentration steps.

  • Poor Retention: Short carbon chains do not retain well on standard C18 Reverse-Phase (RP) columns.

  • Low Ionization Efficiency: Carboxylic acids ionize poorly in ESI, limiting sensitivity.

The Solution: This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization.[1][2][3][4][5][6][7] This reaction converts volatile SCFAs into stable, hydrophobic 3-nitrophenylhydrazones. This transformation increases retention on C18 columns and significantly enhances ionization efficiency in negative electrospray mode (ESI-).

Role of Butyric Acid-d8: While individual isotopologues for each acid are ideal, This compound serves as a robust Internal Standard (IS) for the SCFA class. It corrects for:

  • Variations in derivatization efficiency.[1][2][7][8][9]

  • Matrix effects (ion suppression/enhancement).

  • Injection volume variability.

Experimental Workflow

The following diagram outlines the critical path from sample extraction to data acquisition.

SCFA_Workflow Sample Biological Sample (Serum/Feces) IS_Add Add Internal Standard (this compound) Sample->IS_Add Extract Protein Precipitation / Extraction (Acetonitrile) IS_Add->Extract Homogenize & Centrifuge Deriv Derivatization Reaction (EDC + 3-NPH + Pyridine) Extract->Deriv Supernatant Transfer Quench Quench Reaction (0.1% Formic Acid) Deriv->Quench 40°C for 30 min LCMS LC-MS/MS Analysis (Negative Mode MRM) Quench->LCMS Inject

Figure 1: Step-by-step workflow for SCFA quantification using 3-NPH derivatization.

Materials & Reagents

ReagentSpecificationPurpose
This compound ≥99 atom % DInternal Standard (IS). Note: If fully deuterated (d8), the acidic deuterium is exchanged/lost during reaction, resulting in a d7-derivative.
3-NPH HCl 3-Nitrophenylhydrazine HClDerivatization agent (chromophore/ionophore).[1][2][6]
EDC HCl 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCoupling agent (activates the carboxyl group).
Pyridine LC-MS GradeCatalyst for the coupling reaction.
Formic Acid LC-MS GradeMobile phase modifier and quenching agent.[2][3][6]
Acetonitrile (ACN) LC-MS GradeSolvent and mobile phase.[2][7]

Detailed Sample Preparation Protocol

This protocol is optimized for Plasma/Serum (50 µL) but can be adapted for fecal homogenates.

Step 1: Internal Standard Spiking
  • Prepare a Working IS Solution of this compound in 50% ACN/Water (e.g., 10 µM).

  • Aliquot 50 µL of sample into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Working IS Solution . Vortex briefly.

Step 2: Extraction
  • Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 1 min.

  • Centrifuge at 15,000 x g for 10 min at 4°C.

  • Transfer 50 µL of the clear supernatant to a fresh vial.

Step 3: Derivatization (The Critical Step)

Reference: Han et al. (2015) established the 3-NPH method for high-sensitivity SCFA analysis.

  • Prepare fresh Derivatization Reagents :

    • Reagent A (EDC): 120 mM EDC in 6% Pyridine (solvent: 50% ACN/Water).[1][4][9]

    • Reagent B (3-NPH): 200 mM 3-NPH in 50% ACN/Water.

  • To the 50 µL supernatant, add:

    • 50 µL Reagent A

    • 50 µL Reagent B

  • Cap and vortex.

  • Incubate at 40°C for 30 minutes (thermal block or water bath).

    • Expert Note: Heat ensures complete reaction of sterically hindered acids (e.g., isovaleric), but excessive heat (>60°C) can degrade the derivative.

Step 4: Quenching & Dilution[4]
  • Add 350 µL of 0.1% Formic Acid (aq) to quench the reaction.

    • Why? This neutralizes excess EDC and stabilizes the pH for the LC column.

  • Vortex and transfer to an HPLC vial with insert.

LC-MS/MS Method Parameters

Chromatography (LC):

  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or Waters BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[9]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][4][8][9]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][4][8][9]

Gradient Profile:

Time (min) % B Event
0.0 15 Start (Focusing)
6.0 50 Elution of SCFAs
6.1 100 Wash
8.0 100 Wash Hold
8.1 15 Re-equilibration

| 11.0 | 15 | End |

Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI), Negative Mode .[2][4][7]

  • Source Temp: 450°C.

  • Capillary Voltage: -3500 V.

MRM Transitions (Quantification Table): Note: The 3-NPH derivatization adds a net mass of +135 Da to the acid (MW + 153 - 18).

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Collision Energy (V)Retention Time (approx)
Acetate-3NPH 194.1137.1182.5 min
Propionate-3NPH 208.1137.1203.8 min
Butyrate-3NPH 222.1137.1224.9 min
This compound (IS) 229.1 *137.1 22 4.9 min
Isovalerate-3NPH 236.1137.1246.2 min

*Technical Nuance on this compound: If you start with fully deuterated this compound (


), the acidic deuterium is lost during the dehydration coupling with 3-NPH. The resulting derivative retains 7 deuteriums.
  • Calculation: Butyrate-3NPH (222) + 7 Da = 229 m/z .

  • Do not look for +8 Da (230 m/z) unless you are using a specific isotope labeled on the carbon chain only (d8-non-acidic).

Method Validation & Quality Assurance

To ensure Trustworthiness and regulatory compliance (FDA/EMA guidelines), perform the following:

  • Linearity: Construct a calibration curve (0.1 µM to 1000 µM) using the ratio of Analyte Area / IS Area.

    
     should be > 0.99.
    
  • Matrix Effect (ME): Compare the IS peak area in a biological sample vs. in solvent.

    • 
      .
      
    • Acceptable range: 80–120%.[1] If <80%, increase dilution (Step 4 of protocol).

  • Accuracy & Precision: Run QC samples (Low, Mid, High) in quintuplicate. CV% should be <15%.[7]

Troubleshooting & Expert Insights

  • "Ghost" Peaks in Blanks: Acetate is ubiquitous in the environment (solvents, pipette tips, air).

    • Fix: Use fresh LC-MS grade water. Do not store mobile phases for >2 days. Subtract the blank signal if it is <20% of the LLOQ.

  • IS Retention Time Shift: If the this compound peak drifts significantly from the endogenous Butyrate peak, check your gradient stability. Deuterium isotope effects can cause slight shifts (usually d-labeled elutes slightly earlier), but they should remain consistent.

  • Low Sensitivity: Check the pH of the mobile phase. 3-NPH derivatives are detected in Negative Mode , but acidic mobile phase is used to assist chromatographic peak shape. Ensure the post-column pH allows for ionization, or rely on the strong electronegativity of the nitro-group.

References

  • Han, J., et al. (2015). "Isotope-labeled derivatization for quantification of short-chain fatty acids in human feces by liquid chromatography–tandem mass spectrometry." Analytica Chimica Acta.

    • Core reference for the 3-NPH derivatiz
  • Song, J., et al. (2019). "Targeted metabolomics analysis of short-chain fatty acids in serum..." Rapid Communications in Mass Spectrometry.

    • Provides comparison of derivatiz
  • Creative Proteomics. "LC-MS Quantification of Short-Chain Fatty Acids in Serum."

    • Practical application data and protocol valid
  • Shafaei, A., et al. (2021). "Sensitive and quantitative determination of short-chain fatty acids in human serum..."[1] Journal of Chromatography B.

    • Validates the use of internal standards and extraction efficiencies.

Sources

Application Note: Robust Serum Metabolite Profiling Using Butyric Acid-d8 as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Serum Metabolomics

Serum, a complex and dynamic biological matrix, offers a window into the metabolic state of an individual, making it an invaluable sample for biomarker discovery and understanding disease pathophysiology.[1] Metabolomics, the comprehensive analysis of small molecules, provides a real-time snapshot of physiological and pathological processes. However, the inherent variability in sample collection, processing, and analytical instrumentation can introduce significant error, potentially masking true biological signals.[2] To navigate these challenges, the use of stable isotope-labeled internal standards is not merely a recommendation but a cornerstone of rigorous quantitative metabolomics.[3]

This application note provides a detailed protocol for the preparation of serum samples for metabolomic analysis, with a specific focus on the use of Butyric acid-d8 as an internal standard. Butyric acid, a short-chain fatty acid (SCFA), is a key product of gut microbial fermentation and plays a significant role in host metabolism.[4] Its deuterated isotopologue, this compound, shares near-identical physicochemical properties with the endogenous analyte, ensuring it behaves similarly during extraction, derivatization, and analysis, thereby correcting for variations across the workflow.[5] This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust and reproducible methodology for serum metabolomics.

The "Why": Causality in Experimental Design

The choice of each step in a metabolomics workflow is critical and must be guided by a clear understanding of its impact on the final data quality.

Why Serum?

Serum is the liquid fraction of blood after coagulation, meaning it is depleted of clotting factors but rich in circulating metabolites, proteins, and lipids.[6] This composition makes it a cleaner matrix than plasma for certain applications, though careful and consistent handling during the clotting process is paramount to ensure reproducibility.[1][7]

The Role of the Internal Standard: Your Analytical Anchor

An internal standard (IS) is a compound added to a sample in a known concentration before processing.[2] Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.[8] An ideal internal standard, such as a stable isotope-labeled version of the analyte of interest, co-elutes with the analyte and experiences the same matrix effects, providing a reliable reference for quantification.[9] this compound serves this role admirably for the analysis of butyric acid and other short-chain fatty acids.

Protein Precipitation: Clearing the Path for Analysis

The high abundance of proteins in serum can interfere with the analysis of small molecule metabolites by suppressing ionization in mass spectrometry and fouling analytical columns.[10] Therefore, protein precipitation is a critical step. Cold organic solvents, such as methanol or acetonitrile, are commonly used to denature and precipitate proteins, which can then be removed by centrifugation.[7][11] This process also serves to extract a broad range of metabolites.

Derivatization for GC-MS Analysis: Enhancing Volatility and Detection

Short-chain fatty acids like butyric acid are polar and have low volatility, making them challenging to analyze directly by Gas Chromatography-Mass Spectrometry (GC-MS).[12] Derivatization is a chemical process that converts the analytes into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection sensitivity.

Experimental Workflow Overview

The following diagram illustrates the key stages of the serum sample preparation workflow.

workflow cluster_collection Sample Collection & Handling cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Serum Collection Clot 2. Clotting Collect->Clot Allow clotting Centrifuge1 3. Centrifugation Clot->Centrifuge1 Separate serum Store 4. Aliquot & Store at -80°C Centrifuge1->Store Preserve integrity Thaw 5. Thaw Sample on Ice Store->Thaw Prepare for processing Spike 6. Spike with this compound IS Thaw->Spike Add internal standard Precipitate 7. Protein Precipitation (Methanol) Spike->Precipitate Remove proteins Centrifuge2 8. Centrifugation Precipitate->Centrifuge2 Pellet proteins Supernatant 9. Collect Supernatant Centrifuge2->Supernatant Isolate metabolites Derivatize 10. Derivatization (for GC-MS) Supernatant->Derivatize Enhance volatility Analyze 11. GC-MS or LC-MS Analysis Derivatize->Analyze Quantify metabolites

Caption: Serum sample preparation workflow from collection to analysis.

Detailed Protocols

Protocol 1: Serum Collection and Storage

Rationale: Proper collection and storage are critical to preserve the integrity of the metabolome. Minimizing hemolysis and repeated freeze-thaw cycles prevents the release of intracellular metabolites and degradation of sensitive compounds.[1]

Materials:

  • Serum separator tubes (SST)

  • Centrifuge

  • Cryogenic vials

  • -80°C freezer

Procedure:

  • Collect whole blood into serum separator tubes.

  • Allow the blood to clot at room temperature for 30-60 minutes.[7] To minimize metabolic activity, this can be performed on ice.

  • Centrifuge the tubes at 2,000 x g for 15 minutes at 4°C to separate the serum from the blood cells.[1]

  • Carefully aspirate the supernatant (serum) and transfer it to clean cryogenic vials.

  • Immediately snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.[7]

Protocol 2: Metabolite Extraction with this compound

Rationale: This protocol utilizes cold methanol for efficient protein precipitation and metabolite extraction.[5] The addition of this compound at the beginning of the process ensures it undergoes the same extraction and potential degradation as the endogenous butyric acid, allowing for accurate correction.

Materials:

  • Serum samples (from Protocol 1)

  • This compound internal standard stock solution

  • Ice-cold methanol (LC-MS grade)

  • Microcentrifuge tubes

  • Refrigerated microcentrifuge

Procedure:

  • Thaw the frozen serum samples on ice.

  • In a clean microcentrifuge tube, add 100 µL of serum.

  • Spike the serum with the this compound internal standard to achieve a final concentration of approximately 3.84 µg/mL.[9]

  • Add 400 µL of ice-cold methanol to the serum sample (a 4:1 ratio of methanol to serum).[8]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[8]

  • Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant containing the metabolites to a new clean tube for analysis or derivatization.

ParameterValueRationale
Serum Volume100 µLA standard volume for reproducible extraction.
This compound Conc.3.84 µg/mLAn empirically determined concentration for robust detection.[9]
Methanol Volume400 µLA 4:1 solvent-to-sample ratio provides efficient protein removal.[8]
Incubation Temp.-20°CLow temperature enhances the precipitation of proteins.[8]
Incubation Time20 minutesSufficient time for complete protein precipitation.[8]
Centrifugation Speed16,000 x gHigh speed ensures a compact protein pellet.[8]
Centrifugation Temp.4°CMaintains the stability of metabolites.[8]
Protocol 3: Derivatization for GC-MS Analysis of Short-Chain Fatty Acids

Rationale: This protocol uses N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization, which is effective for silylating carboxylic acids, making them suitable for GC-MS analysis.[1]

Materials:

  • Metabolite extract (from Protocol 2)

  • N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Pyridine

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Evaporate the supernatant from Protocol 2 to dryness under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of MTBSTFA and 50 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the derivatization reaction.[1]

  • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the data, a robust quality control (QC) system should be in place.

  • Pooled QC Samples: Create a pooled QC sample by combining a small aliquot from each study sample. Inject this pooled QC at regular intervals (e.g., every 10 samples) throughout the analytical run to monitor instrument stability and performance.[8]

  • Blank Samples: Analyze a method blank (containing all reagents but no biological sample) to identify any potential contamination from solvents or labware.[3]

  • Calibration Curves: Prepare calibration curves using a series of known concentrations of the analytes of interest to ensure accurate quantification.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of serum samples for metabolomic analysis using this compound as an internal standard. By understanding the rationale behind each step and implementing rigorous quality control measures, researchers can generate high-quality, reproducible data, paving the way for meaningful biological insights and the discovery of robust metabolic biomarkers. The principles and protocols outlined herein are designed to be adaptable to specific research needs while upholding the highest standards of scientific integrity.

References

  • Shafaei, A., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Research Portal. Available at: [Link]

  • IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. Available at: [Link]

  • Zheng, X., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PMC. Available at: [Link]

  • Shimadzu. (n.d.). M273a Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Available at: [Link]

  • MtoZ Biolabs. (n.d.). What Are the Standard Procedures for Serum Sample Preparation in Metabolomics Studies?. Available at: [Link]

  • Chen, D., Han, W., et al. (2020). Effects of Freeze–Thaw Cycles of Blood Samples on High-Coverage Quantitative Metabolomics. Analytical Chemistry, 92(13), 9265-9272. Available at: [Link]

  • Al-Khelaifi, F., et al. (2018). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. PMC. Available at: [Link]

  • Lotti, T., et al. (2022). Targeted metabolomics reveals plasma short-chain fatty acids are associated with metabolic dysfunction-associated steatotic liver disease. PMC. Available at: [Link]

  • Arome Science. (2025, June 1). Metabolomics Quality Control, Reproducibility & Method Validation Guide. Available at: [Link]

  • Shafaei, A., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. PMC. Available at: [Link]

  • De Vadder, F., et al. (2017). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Symbiosis. Available at: [Link]

  • Tkachev, V., et al. (2025). Metabolomic Profiling of Long-Lived Individuals Reveals a Distinct Subgroup with Cardiovascular Disease and Elevated Butyric Acid Derivatives. PMC. Available at: [Link]

  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Available at: [Link]

  • West Coast Metabolomics Center. (n.d.). Metabolomics Study Design – Sample Handling & Storage. Available at: [Link]

  • D'Arienzo, R., et al. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Available at: [Link]

  • Zhang, Z., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC. Available at: [Link]

  • Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • Want, E. J., et al. (2005). Solvent-Dependent Metabolite Distribution, Clustering, and Protein Extraction for Serum Profiling with Mass Spectrometry. Analytical Chemistry, 77(24), 7980-7986. Available at: [Link]

  • Nagana Gowda, G. A., et al. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Analytical Chemistry, 86(11), 5432-5439. Available at: [Link]

  • Bar, N., et al. (2019). Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions. MDPI. Available at: [Link]

  • SLU. (n.d.). Quantification of Short Chain Fatty Acids in Serum and Plasma. Available at: [Link]

  • Han, J., et al. (2014). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. PMC. Available at: [Link]

  • Colorado State University. (2017, July 14). Metabolite Extraction and Platforms for Metabolomic Studies. Available at: [Link]

  • Alseekh, S., et al. (2021). Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. PMC. Available at: [Link]

  • Dadar, M., et al. (2024). Challenges in the Metabolomics-Based Biomarker Validation Pipeline. PMC. Available at: [Link]

  • Zhang, T., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Available at: [Link]

  • Chen, L., et al. (2022). Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma. Semantic Scholar. Available at: [Link]

Sources

Butyric acid-d8 standard preparation for MTBSTFA derivatization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preparation and Use of Butyric Acid-d8 as an Internal Standard for GC-MS Analysis Following MTBSTFA Derivatization

Abstract

The quantitative analysis of short-chain fatty acids (SCFAs), such as butyric acid, is of paramount importance in fields ranging from microbiome research to clinical diagnostics, given their role in host-microbe interactions and metabolic regulation.[1][2] However, the inherent volatility and hydrophilicity of SCFAs present significant analytical challenges for their accurate measurement.[3][4] Gas chromatography-mass spectrometry (GC-MS) is a robust platform for SCFA analysis, but it necessitates a derivatization step to enhance analyte volatility and improve chromatographic performance.[1][5] This application note provides a comprehensive, field-proven protocol for the accurate quantification of butyric acid using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for derivatization. Central to this method is the use of a stable isotope-labeled internal standard (SIL-IS), this compound, which is foundational to achieving the highest levels of accuracy and precision by correcting for variations throughout the analytical workflow.[6][7][8] We will detail the principles of isotope dilution mass spectrometry, provide step-by-step protocols for standard preparation and sample derivatization, and offer guidance on GC-MS method parameters and data analysis.

Foundational Principles

The Imperative of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative mass spectrometry is Isotope Dilution Mass Spectrometry (IDMS).[7][9] This technique's robustness stems from the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to every sample, calibrator, and quality control at the very beginning of the sample preparation process.[9]

Causality: this compound is chemically and physically almost identical to endogenous butyric acid.[9][10] Consequently, it behaves identically during extraction, derivatization, and injection, experiencing the same sample loss or variation.[9] The mass spectrometer, however, can easily distinguish between the native analyte and the heavier deuterated standard based on their mass-to-charge (m/z) ratios.[7] By calculating the ratio of the peak areas of the analyte to the internal standard, we can correct for any procedural inconsistencies, leading to exceptionally accurate and precise quantification.[6][9] This approach mitigates variability from sample matrix effects, inconsistent injection volumes, and fluctuations in instrument response.[8][11]

The Chemistry of MTBSTFA Derivatization

Direct GC-MS analysis of SCFAs is hampered by their low volatility and high polarity, which leads to poor peak shape and low sensitivity. Derivatization is essential to convert the polar carboxylic acid group into a more volatile, nonpolar, and thermally stable entity.[12]

MTBSTFA is a silylating agent that reacts with compounds containing active hydrogens, such as carboxylic acids, alcohols, and amines.[12][13] The reaction involves the replacement of the acidic proton on the carboxyl group of butyric acid with a bulky, nonpolar tert-butyldimethylsilyl (TBDMS) group.

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylate oxygen on the silicon atom of MTBSTFA, leading to the formation of the TBDMS ester derivative. This process is highly efficient and produces derivatives that are significantly more stable and less susceptible to hydrolysis compared to other silylating agents like BSTFA.[12] The resulting Butyric Acid-TBDMS ester is much more volatile and exhibits excellent chromatographic behavior on standard nonpolar GC columns.

Materials, Reagents, and Safety

Required Materials
ItemSpecifications
Chemicals & Standards
Butyric AcidAnalytical Standard, ≥99.5% (GC)[14][15]
This compoundIsotopic Purity ≥98 atom % D[16]
MTBSTFADerivatization Grade, ≥97%
Acetonitrile (ACN)Anhydrous, GC Grade or equivalent
Methanol (MeOH)Anhydrous, HPLC/GC Grade
Equipment & Consumables
GC-MS SystemWith Electron Ionization (EI) source
Analytical Balance4-decimal place readability (0.1 mg)
Calibrated PipettesP1000, P200, P20
Vortex MixerStandard laboratory grade
Heating Block / IncubatorCapable of maintaining 60-100 °C
Glass Vials2 mL, with PTFE-lined screw caps
SyringesFor liquid transfers and GC injection
Critical Safety Precautions
  • Butyric Acid: Possesses a potent and unpleasant odor and is corrosive. Handle only within a certified chemical fume hood.

  • MTBSTFA: Is corrosive, flammable, and highly sensitive to moisture.[12] Work in a fume hood and avoid any contact with water.

  • Solvents: Acetonitrile and Methanol are flammable and toxic.

  • Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling these reagents.

Experimental Protocol: Standard Preparation

Accurate preparation of stock and working solutions is the bedrock of quantitative analysis.[9] All preparations should be performed using calibrated volumetric equipment.

Preparation of Primary Stock Solutions (1 mg/mL)
  • Butyric Acid (Analyte) Stock: Accurately weigh approximately 10 mg of butyric acid analytical standard into a 10 mL volumetric flask. Record the exact weight. Dissolve and bring to volume with anhydrous Methanol. This yields a primary stock solution of ~1 mg/mL.

  • This compound (Internal Standard) Stock: In a separate 10 mL volumetric flask, accurately weigh ~10 mg of this compound. Record the exact weight. Dissolve and bring to volume with anhydrous Methanol. This creates the IS stock solution of ~1 mg/mL.

Store primary stock solutions in tightly sealed vials at -20 °C.

Preparation of Calibration Curve Standards

Perform serial dilutions of the Butyric Acid Primary Stock Solution using anhydrous Methanol to generate a series of working standards. The concentration range should bracket the expected analyte concentration in your samples.

Table 1: Example Dilution Scheme for Calibration Standards

Calibrator LevelConcentration (µg/mL)Volume of Stock/Previous StandardFinal Volume (MeOH)
CS-71001 mL of 1 mg/mL Stock10 mL
CS-650500 µL of CS-71 mL
CS-525500 µL of CS-61 mL
CS-410400 µL of CS-51 mL
CS-35500 µL of CS-41 mL
CS-21200 µL of CS-31 mL
CS-10.5500 µL of CS-21 mL
Preparation of Internal Standard (IS) Spiking Solution

The goal is to add a fixed amount of IS to every sample and standard, resulting in a consistent concentration in the final derivatized volume. A typical target concentration is 10 µg/mL.

  • Dilute the this compound Primary Stock Solution (1 mg/mL) to create an intermediate stock of 100 µg/mL.

  • Further dilute the 100 µg/mL intermediate stock to create a 10 µg/mL IS Spiking Solution .

  • This solution will be added directly to samples and calibrators during the derivatization workflow.

Experimental Protocol: MTBSTFA Derivatization Workflow

This protocol is designed for a final analysis volume. It should be applied identically to all calibration standards, quality controls (QCs), and unknown samples.

  • Aliquot: In a 2 mL glass reaction vial, add 50 µL of the appropriate calibration standard or unknown sample.

  • Spike Internal Standard: To each vial (except for a "double blank" which receives no sample or IS), add 50 µL of the 10 µg/mL IS Spiking Solution .

  • Evaporation: Dry the contents of the vial completely under a gentle stream of nitrogen gas at room temperature or with gentle heating (e.g., 40 °C). Complete dryness is critical as MTBSTFA is moisture-sensitive.[12]

  • Reconstitution & Derivatization: Add 50 µL of anhydrous Acetonitrile to the dried residue. Vortex briefly to dissolve. Add 50 µL of MTBSTFA.

  • Reaction Incubation: Tightly cap the vials immediately. Vortex for 1 minute. Incubate at 60 °C for 30 minutes in a heating block or oven.[1][5] Note: Optimal conditions may vary; some analytes require higher temperatures (up to 100 °C) or longer times (up to 4 hours).[12]

  • Cooling: Remove vials from the heat source and allow them to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. Transfer the contents to a GC autosampler vial if necessary.

Derivatization_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization Reaction s0 Aliquot 50 µL (Sample or Calibrator) s1 Add 50 µL of IS Spiking Solution s0->s1 s2 Evaporate to Dryness (Nitrogen Stream) s1->s2 d0 Add 50 µL Acetonitrile + 50 µL MTBSTFA s2->d0 Reconstitute d1 Vortex & Incubate (e.g., 60°C for 30 min) d0->d1 d2 Cool to Room Temp d1->d2 end GC-MS Analysis d2->end Ready for Injection

Caption: MTBSTFA derivatization workflow for butyric acid analysis.

GC-MS Analysis Parameters

The following parameters serve as a robust starting point and should be optimized for your specific instrumentation.

Table 2: Recommended GC-MS Method Parameters

ParameterSettingRationale
GC System
Inlet ModeSplit (e.g., 20:1 ratio)Prevents column overloading with derivatizing agent.
Inlet Temperature250 °CEnsures rapid volatilization of TBDMS derivatives.
ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µmStandard nonpolar column providing good separation.
Carrier GasHelium, Constant FlowInert carrier gas, typical flow rate of 1.0-1.2 mL/min.
Oven Program60 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)Separates the analyte from solvent and other components.
MS System
Ionization ModeElectron Ionization (EI), 70 eVStandard for creating reproducible fragmentation patterns.
Ion Source Temp.230 °CStandard operating temperature.
Quadrupole Temp.150 °CStandard operating temperature.
Acquisition ModeSelected Ion Monitoring (SIM)Maximizes sensitivity and selectivity.
SIM Ions
Butyric Acid-TBDMSQuantifier: m/z 145Corresponds to the characteristic [M-57]⁺ fragment (loss of tert-butyl group).[17]
Qualifier: m/z 117Another characteristic fragment.
This compound-TBDMSQuantifier: m/z 153Corresponds to the [M-57]⁺ fragment of the deuterated derivative.
Qualifier: m/z 124Another characteristic fragment for the deuterated derivative.

Data Analysis and System Validation

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both the analyte (m/z 145) and the internal standard (m/z 153) across all calibrators, QCs, and samples.

  • Calibration Curve Construction: For each calibration standard, calculate the Peak Area Ratio (PAR) = (Peak Area of Analyte / Peak Area of Internal Standard).

  • Plot the PAR (y-axis) against the known concentration of the analyte (x-axis).

  • Linear Regression: Apply a linear regression fit to the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) are used for quantification. An acceptable R² value is typically ≥0.995, demonstrating excellent linearity.

  • Quantification of Unknowns: Calculate the PAR for each unknown sample. Use the regression equation to determine the concentration of butyric acid in the sample: Concentration = (PAR - c) / m .

  • Method Validation: The analytical method should be validated according to established guidelines (e.g., ICH Q2(R2)) to ensure it is fit for its intended purpose.[6][18] This includes assessing accuracy, precision, selectivity, and linearity.

Overall_Workflow cluster_standards Standard Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing stock Prepare Primary Stocks (Analyte & IS) cal Create Calibration Curve Standards stock->cal is_work Prepare IS Spiking Solution stock->is_work deriv Derivatize with MTBSTFA spike Spike Sample with IS is_work->spike spike->deriv gcms Inject into GC-MS deriv->gcms integrate Integrate Peak Areas (Analyte & IS) gcms->integrate curve Construct Calibration Curve (PAR vs. Concentration) integrate->curve quant Quantify Unknowns curve->quant

Caption: Overall analytical workflow from standard preparation to quantification.

References

  • A Guide to Validating Analytical Methods with Internal Standards: Aligning with ICH Guidelines. (2025). Benchchem.
  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (2021). PMC.
  • A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (2025). Benchchem.
  • General derivatization mechanism for phenol with MTBSTFA.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).
  • GC-FID Protocol for SCFA Analysis.
  • The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL.
  • MTBSTFA derivatization- Buch et al-final. [Source not available].
  • Some considerations in the use of internal standards in analytical method development. (2025). [Source not available].
  • Derivatization Reactions and Reagents for Gas Chrom
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Source not available].
  • Protocol for Using Deuterated Standards in Mass Spectrometry. (2025). Benchchem.
  • MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. PMC.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Merck.
  • Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Alfa Chemistry.
  • Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. (2019). Taylor & Francis.
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency.
  • GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals. [Source not available].
  • This compound D 98
  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. (2021). PubMed.
  • Butyric Acid Analysis Service.
  • GC/MS detection of short chain fatty acids from mammalian feces using automated sample prepar
  • Butyric Acid-d7 (CAS 73607-83-7). Cayman Chemical.
  • Butyric Acid, TBDMS deriv
  • Butyric Acid, Analytical Standard, 99.5% (GC), MilliporeSigma Supelco 5 mL. Fisher Scientific.
  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. (2020). Analyst (RSC Publishing).
  • Butyric acid analyticalstandard 107-92-6. Sigma-Aldrich.

Sources

Troubleshooting & Optimization

Technical Guide: Maintaining Isotopic Purity in Butyric Acid-d8

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource. It assumes the user is familiar with basic NMR spectroscopy but requires specific, high-level intervention to maintain isotopic integrity in labile systems.

Executive Summary: The Labile Proton Paradox

Butyric acid-d8 (


) presents a dual-stability profile.[1] The alkyl deuterium atoms (C-D bonds) are kinetically stable and resistant to exchange under standard conditions.[1] However, the acidic deuteron (-COOD) is highly labile .[1]

In the presence of trace atmospheric moisture (


), a rapid equilibrium occurs, replacing the expensive -COOD deuteron with a proton. This results in signal loss in quantitative NMR (qNMR) and mass shifts in MS analysis.[1]

The Core Directive: You are not just "drying" a sample; you are maintaining an anhydrous equilibrium.[1]

The Mechanism of Failure

Understanding why your sample degrades is the first step to prevention.[1] The exchange is driven by the acidity of the carboxyl group and the high entropy of water mixing.[1]

Diagram 1: Proton-Deuterium Exchange Pathway

This diagram illustrates the thermodynamic inevitability of exchange if moisture is introduced.[1]

DeuteriumExchange Figure 1: The bimolecular exchange mechanism. Note that trace H₂O acts catalytically to scramble the labile site. ButyricD This compound (R-COOD) Complex Transition State [R-COOD ··· OH₂] ButyricD->Complex Diffusion Water Atmospheric Moisture (H₂O) Water->Complex ButyricH Butyric Acid-d7 (R-COOH) Complex->ButyricH Fast Exchange (k > 10^5 s⁻¹) HDO Semi-heavy Water (HDO) Complex->HDO

Critical Workflows & Protocols

Module A: Solvent Selection & Preparation

The choice of solvent dictates the exchange rate.[1] Aprotic solvents are required.[1]

SolventHygroscopicitySuitabilityPre-Treatment Protocol
Chloroform-d (

)
LowHigh Store over 3A Molecular Sieves.[1] Warning: Acidity can catalyze exchange.[1]
DMSO-d6 Very HighCritical Risk Must be single-use ampoule or dried extensively.[1] Absorbs atmospheric

in seconds.[1]
Acetone-d6 ModerateModerateGood solubility, but susceptible to moisture ingress.[1]
Methanol-d4 N/AForbidden Will actively exchange deuterium with the sample via the -OD group.
Module B: The "Zero-Ingress" Sample Preparation

Objective: Prepare an NMR tube without exposing the this compound to air.[1]

Required Materials:

  • Glove bag or Glove box (

    
     or Ar atmosphere).[1]
    
  • NMR tubes (dried at 120°C for 24h, stored in desiccator).

  • Activated 3A Molecular Sieves (See FAQ for activation).[1]

Step-by-Step Protocol:

  • Sieve Activation: Ensure molecular sieves have been activated at 200°C+ under vacuum.

  • Environment: Place the solvent, this compound ampoule, and NMR tube inside the glove bag. Purge with

    
     for 15 minutes.
    
  • Solvent Drying: Add 5-10 pellets of activated 3A sieves directly to the solvent vial (if not using single-use ampoules) and let stand for 1 hour inside the bag.

  • Transfer:

    • Open the this compound ampoule.[1]

    • Dissolve the sample in the dried solvent.[1]

    • Transfer to the NMR tube.[1][2]

  • Sealing: Cap the NMR tube tightly inside the bag. Wrap the cap with Parafilm or use a flame-seal if storing long-term.[1]

Troubleshooting Center (FAQs)

Q1: I see a broad peak at 11-12 ppm that integrates lower than expected. Why?

Diagnosis: Partial Deuterium Exchange.[1] Explanation: The chemical shift for the carboxylic acid proton (-COOH) in butyric acid is typically 11-12 ppm.[1] In a 100% d8 sample, this peak should be silent .[1] If you see it, atmospheric


 has donated a proton to your acid.[1]
Solution: 
  • Immediate: Add a drop of

    
     to the tube and shake. This will "wash" the proton back out (Back-Exchange), restoring the -COOD form, although your water peak (HDO) will increase.
    
  • Prevention: Review Module B. Your solvent was likely wet.[1]

Q2: Can I use 4A molecular sieves to dry my solvent?

Short Answer: No. Use 3A. Technical Detail: 4A sieves have a pore size of 4 Angstroms.[1][3] While they adsorb water efficiently, they can also adsorb small organic molecules or catalyze degradation in sensitive compounds.[1] 3A sieves (3 Angstroms) exclude most organics (including butyric acid) while trapping water.[1]

  • Reference: 3A sieves are the industry standard for drying polar solvents like DMSO and Methanol [1].[1]

Q3: My Chloroform-d sample turned slightly yellow. Is the deuterium lost?

Diagnosis: Acid-catalyzed decomposition (not necessarily exchange).[1] Explanation:


 can form DCl over time.[1] Butyric acid is stable, but the yellowing suggests solvent degradation.[1]
Impact:  The acidic environment accelerates proton exchange if any water is present.[1]
Fix:  Filter the solution through a small plug of basic alumina (dried) to remove DCl, or purchase 

stabilized with silver foil.[1]
Q4: Does the pKa change in D2O?

Answer: Yes. Data: The pKa of Butyric acid in


 is ~4.[1]82. In 

, acids are generally weaker (

units), shifting the pKa to ~5.3 [2].[1] Relevance: If you are performing pH-dependent studies, you must correct for this isotope effect.[1] The "pH" measured by a glass electrode in

is actually

.[1]

Advanced Visualization: Decision Logic

Use this flow to determine the salvageability of a compromised sample.

TroubleshootingFlow Figure 2: Diagnostic Logic for this compound Signal Anomalies Start Issue: Unexpected Peaks in NMR CheckRegion Where is the peak? Start->CheckRegion Region1 11-12 ppm (Broad) CheckRegion->Region1 Low Field Region2 ~3-5 ppm (Sharp/Multiplet) CheckRegion->Region2 Mid Field Diagnosis1 Carboxyl Proton Exchange (-COOH present) Region1->Diagnosis1 Diagnosis2 Alkyl Proton Exchange (Very Rare) Region2->Diagnosis2 Action1 Salvage: Add D₂O shake (Force equilibrium to -COOD) Diagnosis1->Action1 Action2 Critical Failure: Irreversible (Sample Contaminated/Degraded) Diagnosis2->Action2

References

  • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1]

  • Krezel, A., & Bal, W. (2004).[1] A formula for correlating pKa values determined in D2O and H2O. Journal of Inorganic Biochemistry, 98(1), 161–166.

  • Cambridge Isotope Laboratories. (n.d.).[1][4] NMR Solvent Handling and Storage.

  • Sigma-Aldrich. (2024).[1] this compound Product Specification & Safety Data Sheet.

Sources

Technical Support Center: SCFA Analysis & Isomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Isobutyric Acid Interference with Butyric Acid-d8 Ticket ID: SCFA-ISO-D8-RES Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Isomer Trap" in SCFA Quantification

You are likely visiting this page because your Butyric Acid quantification is inconsistent, or your internal standard (this compound) recovery is failing in samples with high branched-chain fatty acid (BCFA) content.

The Core Problem: Isobutyric acid and Butyric acid are structural isomers (


, MW 88.11). They share identical molecular weights and near-identical fragmentation patterns.
  • In GC-MS: They co-elute on standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane).

  • In LC-MS/MS: They are difficult to resolve on C18 columns without derivatization or specific mobile phase modifiers.

The "Interference": Isobutyric acid rarely creates a direct spectral signal in the this compound mass channel (e.g., m/z 96


 fragment). Instead, the "interference" is chromatographic co-elution . When Isobutyric acid co-elutes with Butyric acid (and its d8-IS), it causes:
  • Ion Suppression: High concentrations of Isobutyric acid compete for ionization, suppressing the d8 signal and causing recovery failures.

  • False Positives: If unresolved, the Isobutyric peak is integrated as Butyric acid, leading to gross overestimation that the d8 IS cannot correct for.

Part 1: Diagnostic Workflow

Before altering your method, confirm the nature of your interference using this logic flow.

TroubleshootingFlow Start Symptom: Inconsistent this compound Data CheckMethod Check Separation Method Start->CheckMethod GC_Path GC-MS / GC-FID CheckMethod->GC_Path LC_Path LC-MS/MS CheckMethod->LC_Path CheckColumn Column Type? GC_Path->CheckColumn DerivCheck Derivatization Used? LC_Path->DerivCheck NonPolar Non-Polar (DB-5, HP-5) CheckColumn->NonPolar 5% Phenyl Polar Polar (WAX, FFAP) CheckColumn->Polar PEG Phase Action_GC_Col CRITICAL FAIL: Isomers Co-elute. Switch to PEG/WAX Column. NonPolar->Action_GC_Col CheckRamp Check Oven Ramp Polar->CheckRamp NoDeriv Native (Acidic Mobile Phase) DerivCheck->NoDeriv None YesDeriv 3-NPH / Tryptamine DerivCheck->YesDeriv Yes Action_LC_Deriv Poor Retention/Separation. Implement 3-NPH Protocol. NoDeriv->Action_LC_Deriv Action_LC_Grad Optimize Gradient for Isomer Resolution YesDeriv->Action_LC_Grad

Figure 1: Decision tree for diagnosing SCFA isomer interference. Note that non-polar GC columns are the most frequent cause of co-elution errors.

Part 2: GC-MS Resolution Protocols

Q: I am using a DB-5ms column. Why can't I separate Isobutyric from Butyric acid?

A: Isomer separation requires a stationary phase that interacts with the analytes' functional groups, not just their boiling points.

  • The Science: Isobutyric and Butyric acid have very similar boiling points (155°C vs 163°C). On a non-polar column (like DB-5ms), separation is driven by volatility (London Dispersion Forces). This is insufficient for baseline resolution of these isomers.

  • The Solution: You must use a Polar Column (Polyethylene Glycol - PEG, or Nitroterephthalic acid modified PEG). These phases engage in hydrogen bonding with the free fatty acids, significantly retarding the straight-chain Butyric acid relative to the branched Isobutyric acid.

Protocol: GC-MS Separation on WAX Phase

Objective: Baseline resolution (


) of Isobutyric and Butyric acid.
ParameterSpecificationRationale
Column DB-FFAP , ZB-WAXplus , or HP-INNOWax (30m x 0.25mm x 0.25µm)High polarity phase essential for isomer separation [1].
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Consistent linear velocity maintains resolution during ramp.
Inlet Split (10:1) @ 240°CPrevents column overload which causes peak broadening and remerging of isomers.
Oven Program 1. 100°C (Hold 1 min)2. Ramp 10°C/min to 150°C3. Ramp 5°C/min to 200°C 4. Ramp 20°C/min to 240°C (Bake)The slow ramp (5°C/min) between 150-200°C is the "Resolution Window" where isomers separate.
MS Detection SIM ModeIsobutyric: m/z 43, 73, 88Butyric: m/z 60, 73, 88Butyric-d8: m/z 63, 77, 96

Verification Step: Inject a mixed standard (100 µM each). Isobutyric acid must elute before Butyric acid. If peaks overlap, lower the ramp rate to 2°C/min in the critical window.

Part 3: LC-MS/MS Resolution Protocols

Q: My LC-MS signals for Butyric acid are weak, and d8 recovery is low. Is this interference?

A: Likely yes. Native SCFAs are poor candidates for Reverse Phase (C18) LC-MS because:

  • They are hydrophilic (elute in the void volume).

  • They ionize poorly in ESI.

  • Isobutyric and Butyric acid co-elute in the "soup" of early eluting polar compounds, causing massive ion suppression of the d8 IS.

The Fix: You must use Chemical Derivatization . The gold standard is 3-Nitrophenylhydrazine (3-NPH) derivatization [2].[1] This reaction attaches a hydrophobic ring to the carboxylic acid, increasing retention on C18 and creating a distinct fragmentation pattern.

DerivReaction Reactants SCFA (Butyric/Isobutyric) + 3-NPH + EDC/Pyridine Process Incubation (40°C, 30 min) Reactants->Process Product SCFA-3-NPH Hydrazide (Retained on C18) Process->Product

Figure 2: 3-NPH derivatization workflow to increase SCFA hydrophobicity.

Protocol: 3-NPH Derivatization & LC-MS/MS

Objective: Convert isomers into hydrophobic derivatives that can be chromatographically separated on C18.

1. Reagents:

  • 3-NPH Solution: 200 mM 3-Nitrophenylhydrazine in 50% Acetonitrile.

  • Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.

2. Workflow:

  • Mix 40 µL Sample + 20 µL This compound Internal Standard .

  • Add 40 µL 3-NPH Solution + 40 µL Catalyst.

  • Incubate at 40°C for 30 mins.

  • Quench with 0.1% Formic Acid (adds stability).

3. LC-MS/MS Conditions:

ParameterSpecification
Column C18 (e.g., Waters BEH C18 or Phenom. Kinetex), 1.7 µm, 2.1 x 100mm
Mobile Phase A Water + 0.01% Formic Acid
Mobile Phase B Acetonitrile + 0.01% Formic Acid
Gradient 15% B to 50% B over 15 minutes.
Transitions (ESI-) Butyric-3NPH: m/z 222

137Isobutyric-3NPH: m/z 222

137 (Same mass!)Butyric-d8-3NPH: m/z 230

137

Critical Technical Note: Even after derivatization, Isobutyric and Butyric derivatives have the same precursor (m/z 222) and product (m/z 137) ions. You rely entirely on the gradient to separate them.

  • Isobutyric-3NPH elutes first.

  • Butyric-3NPH elutes second.

  • Butyric-d8-3NPH co-elutes with Butyric-3NPH.

Part 4: FAQ - The "Interference" Specifics

Q: Does Isobutyric acid have a spectral overlap with this compound?

A: Generally, No .

  • This compound (MW ~96) is +8 Da heavier than Isobutyric Acid (MW 88).

  • In LC-MS (3-NPH), the derivative is +8 Da heavier.

  • The isotopic abundance of Isobutyric acid at M+8 is negligible.

However , if your d8 signal is "noisy" or suppressed at the retention time of Isobutyric acid, it is due to Cross-Talk or Saturation :

  • Saturation: If Isobutyric acid is present at mM levels (common in fecal samples) and Butyric-d8 is at µM levels, the detector may be saturated by the Isobutyric cloud, reducing sensitivity for the d8 ion (Ion Suppression).

  • Resolution Failure: If you integrate the Isobutyric peak as "Butyric Acid," you are applying the d8 IS correction to the wrong peak. Since the d8 elutes later (with the real Butyric), it does not experience the same matrix effects as the Isobutyric peak, leading to invalid quantification.

Q: How do I validate that my d8 IS is working correctly?

A: Perform a Spike-Recovery Experiment with mixed isomers.

  • Spike a matrix (free of SCFAs if possible, or use water) with only Isobutyric acid (high conc).

  • Add this compound.

  • Inject.

  • Result A (Good): You see a large peak for Isobutyric (m/z 222) and a separate, sharp peak for d8 (m/z 230) at a later retention time.

  • Result B (Bad): The d8 signal is depressed or appears as a shoulder on the Isobutyric peak. This indicates co-elution.[2] Action: Flattent your LC gradient or switch to a WAX GC column.

References

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Han, J., et al. (2015).[3] Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers.[1][3] Analytical Chemistry.[1][2][3][4][5][6][7][8][9] Retrieved from [Link] (Note: Contextual validation via similar 3-NPH protocols in recent literature).

Sources

Technical Support Center: Optimizing Butyric Acid-d8 Ionization in LC-ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The Core Challenge: Why is Butyric Acid-d8 Difficult to Analyze?

This compound (fully deuterated butyric acid) is a stable isotope-labeled short-chain fatty acid (SCFA) widely used as an internal standard in microbiome and metabolic studies. However, direct analysis via Electrospray Ionization Mass Spectrometry (ESI-MS) presents three fundamental physicochemical hurdles:

  • High Volatility: SCFAs easily evaporate during sample preparation (especially during exsiccation/drying steps) and within the ESI source, leading to massive sample loss[1].

  • Low Molecular Weight: Unlabelled butyric acid has an m/z of 87 (deprotonated), and this compound has an m/z of 95. These target ions fall into the low-mass region, which is heavily contaminated by solvent clusters and background chemical noise[2].

  • Poor Ionization Efficiency: Aliphatic carboxylic acids lack functional groups with high proton affinity, leading to weak signals in positive mode. In negative mode, their ionization is easily suppressed by matrix components, and they struggle to maintain a stable charge during droplet desolvation[3].

To overcome these limitations, analytical workflows must manipulate the analyte's chemistry (via derivatization) and the ESI droplet dynamics (via mobile phase optimization).

Troubleshooting & FAQs

Q1: I am experiencing a very low signal-to-noise (S/N) ratio for this compound in negative ESI mode. How can I enhance the baseline ionization? A: If you are attempting underivatized analysis, the issue stems from poor deprotonation efficiency and high background noise. Causality: In negative ESI, the formation of[M-H]⁻ ions depends on the solution pH and the gas-phase acidity of the analyte relative to the solvent. Solution: Avoid strong acids like formic acid in high concentrations, as they suppress the ionization of weak acids[3]. Instead, use a weak alkaline mobile phase (e.g., 10 mM ammonium acetate adjusted to pH 8.0 with ammonium hydroxide) to promote solution-phase deprotonation. However, note that reverse-phase retention will be exceptionally poor for underivatized butyric acid under these conditions.

Q2: We lose this compound during the sample concentration step. How can we prevent this? A: Causality: Butyric acid is highly volatile. Exsiccation (drying down) of the specimen under nitrogen or vacuum causes massive loss of the analyte[1]. Solution: Transition to an aqueous-phase chemical derivatization method that does not require sample drying. Derivatization with 3-nitrophenylhydrazine (3-NPH) can be performed directly in the aqueous extract, locking the volatile acid into a stable, heavier molecule[4].

Q3: Why is 3-NPH preferred over 2-NPH or other derivatization agents for SCFAs? A: Causality: 3-NPH reacts with the carboxylic acid group via a carbodiimide-mediated condensation to form a stable hydrazone derivative. Validation: Studies comparing 3-NPH, O-benzylhydroxylamine (O-BHA), and 2-picolylamine (2-PA) demonstrate that 3-NPH provides superior reverse-phase retention capacity and excellent matrix effect profiles (77.1–99.0% recovery in serum)[5]. Furthermore, 3-NPH derivatives yield highly specific fragments in MS/MS, drastically reducing background noise[4].

Logical Workflows and Relationships

The following diagram maps the physicochemical challenges of this compound to their respective analytical solutions.

ESI_Logic Root ESI-MS Challenges for This compound Volatility High Volatility & Low Mass (m/z 95) Root->Volatility ProtonAffinity Poor Ionization Efficiency Root->ProtonAffinity Sol1 3-NPH Chemical Derivatization Volatility->Sol1 Increases mass, prevents evaporation ProtonAffinity->Sol1 Adds high-affinity functional group Sol2 Mobile Phase Optimization (pH > pKa) ProtonAffinity->Sol2 Promotes [M-H]- formation

Caption: Logical factors and targeted solutions affecting this compound ionization in ESI-MS.

Validated Experimental Protocol: 3-NPH Derivatization

To establish a self-validating system, this protocol incorporates an internal standard cross-check and a quenching step to halt the reaction, ensuring quantitative reproducibility[6].

Reagents Required:

  • 3-NPH Solution: 50 mM 3-Nitrophenylhydrazine hydrochloride in 50:50 Acetonitrile:Water[6].

  • EDC Solution: 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide in 50:50 Acetonitrile:Water.

  • Catalyst: 7.5% Pyridine in Acetonitrile:Water.

  • Quenching Solution: LC-MS grade water with 5% Formic Acid[6].

Step-by-Step Methodology:

  • Sample Extraction: Extract 50 µL of biological sample (e.g., serum or fecal suspension) using protein precipitation with 150 µL of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • Reagent Addition: Transfer 50 µL of the supernatant to a clean LC vial. Add 50 µL of the 50 mM 3-NPH solution[6].

  • Catalyst & Condensation: Add 50 µL of the EDC solution (condensing agent) and 50 µL of the pyridine solution (catalyst)[1][6].

  • Incubation: Seal the vials with solid caps, vortex thoroughly, and incubate in a heating block at 40°C for exactly 20 minutes[6].

    • Causality: 40°C provides the optimal thermodynamic energy for the condensation reaction without causing thermal degradation of the SCFA.

  • Quenching: Remove vials and place them on ice. Add 250 µL of the quenching solution (Water + 5% Formic Acid)[6].

    • Causality: The acidic shift neutralizes the pyridine and hydrolyzes unreacted EDC, locking the equilibrium and stabilizing the 3-NPH-butyric acid-d8 derivative for LC-MS analysis.

  • Analysis: Analyze via LC-ESI-MS/MS in negative ion mode. The derivative will exhibit a significant mass shift, moving the precursor ion to a cleaner, high-response m/z region[4].

Workflow Start Sample Prep: Extract this compound Reagent Add 3-NPH, EDC & Pyridine Catalyst Start->Reagent Reaction Incubate at 40°C for 20 minutes Reagent->Reaction Quench Quench with 5% Formic Acid Reaction->Quench Analysis LC-ESI-MS/MS (Negative Mode) Quench->Analysis

Caption: Standardized workflow for 3-NPH derivatization of this compound prior to LC-MS.

Quantitative Data Summaries

The following table summarizes the performance metrics of different derivatization strategies for SCFAs, validating the choice of 3-NPH for this compound analysis.

Derivatization AgentMatrix Effect (Serum)Sensitivity / LODSeparation Capacity (C2-C5)Mechanistic Notes
3-NPH 77.1% – 99.0%[5]~200 ng/mL[6]ExcellentHighly stable in aqueous solutions; prevents volatile loss; optimized for negative ESI[4][5].
O-BHA 91.0% – 94.6%[5]HighModerateGood sensitivity but struggles with baseline separation of all SCFA structural isomers[5].
2-PA 81.6% – 99.5%[5]ModerateExcellentSuccessfully separates all 8 SCFA isomers, but lower overall sensitivity than O-BHA[5].
None (Direct ESI) < 50% (High suppression)> 1 µg/mLPoorHigh volatility leads to sample loss; low m/z suffers from heavy background noise[1][2].

References

  • Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry Source: PubMed (nih.gov) URL:[Link]

  • Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice-C168 Source: Shimadzu URL:[Link]

  • LC-MS/MS Method Package for Short Chain Fatty Acids Source: Shimadzu (Europe) URL:[Link]

  • Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis Source: Lirias (KU Leuven) URL:[Link]

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry Source: ResearchGate URL:[Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry Source: PMC (nih.gov) URL:[Link]

Sources

Troubleshooting low recovery of Butyric acid-d8 internal standard

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Butyric Acid-d8 Analysis

Welcome to the technical support center for troubleshooting issues related to the analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who rely on accurate quantification of short-chain fatty acids (SCFAs) using deuterated internal standards. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the fundamental scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My this compound internal standard (IS) recovery is consistently low and variable. Where should I begin my investigation?

Low and erratic recovery of a deuterated internal standard is a common but solvable problem. The issue almost always originates during sample preparation, long before the sample reaches the mass spectrometer. Butyric acid, and by extension its deuterated isotopologue, is a volatile short-chain fatty acid (SCFA) with specific chemical properties that must be carefully managed.[1][2]

Your investigation should be systematic. Start by evaluating the most likely sources of error: sample extraction pH, solvent choice, evaporation techniques, and potential adsorption to labware. A common oversight is not accounting for the compound's volatility and polarity.[1][2][3]

Below is a troubleshooting workflow to guide your initial investigation.

Troubleshooting_Workflow Start Low/Variable this compound Recovery pH_Check Verify Sample pH for Extraction (pH < pKa - 2) Start->pH_Check Solvent_Check Evaluate Extraction Solvent Choice pH_Check->Solvent_Check pH is Correct Adjust_pH Adjust pH with appropriate acid (e.g., H2SO4, HCl) pH_Check->Adjust_pH pH is Incorrect Evaporation_Check Assess Evaporation Step (Temperature & Method) Solvent_Check->Evaporation_Check Solvent is Appropriate Change_Solvent Switch to immiscible, non-polar solvent (e.g., Ether, MTBE) Solvent_Check->Change_Solvent Solvent is Miscible/Polar Adsorption_Check Check for Adsorption to Labware Evaporation_Check->Adsorption_Check Evaporation is Gentle Modify_Evaporation Reduce temperature (<40°C) Use gentle nitrogen stream Evaporation_Check->Modify_Evaporation High Temp / Harsh N2 Stream Derivatization_Check Review Derivatization Efficiency (if used) Adsorption_Check->Derivatization_Check No Adsorption Change_Vials Use silanized or low-adsorption polypropylene vials Adsorption_Check->Change_Vials Adsorption Suspected MS_Check Optimize MS Source Conditions Derivatization_Check->MS_Check Derivatization OK Optimize_Deriv Check reagent age & concentration Optimize temp & time Derivatization_Check->Optimize_Deriv Low Efficiency Resolved Problem Resolved MS_Check->Resolved Conditions Optimized Adjust_pH->pH_Check Change_Solvent->Solvent_Check Modify_Evaporation->Evaporation_Check Change_Vials->Adsorption_Check Optimize_Deriv->Derivatization_Check

Caption: A systematic workflow for troubleshooting low recovery of this compound.

Q2: How critical is sample pH during liquid-liquid extraction (LLE) of this compound?

This is arguably the most critical parameter. Butyric acid is a weak carboxylic acid with a pKa of approximately 4.82.[4][5] For efficient extraction from an aqueous matrix (like plasma or fecal water) into an immiscible organic solvent, the acid must be in its neutral, protonated form (CH₃CH₂CH₂COOH). If the pH of the sample is near or above the pKa, a significant portion of the butyric acid will exist in its deprotonated, anionic state (butyrate, CH₃CH₂CH₂COO⁻), which is highly water-soluble and will not partition into the organic solvent.

The Rule of Thumb: To ensure >99% of the acid is in its protonated form, the pH of the aqueous sample should be at least 2 units below the pKa. Therefore, you must acidify your sample to a pH of ≤ 2.8 before extraction.[6]

LLE_pH_Effect cluster_aqueous Aqueous Phase (Sample) cluster_organic Organic Phase (e.g., Ether) High_pH High pH (pH > 4.8) Butyrate Anion (d8-COO⁻) (Water Soluble) Organic_High Poor Partitioning High_pH->Organic_High LOW RECOVERY Low_pH Low pH (pH < 2.8) Butyric Acid (d8-COOH) (Less Water Soluble) Organic_Low Efficient Partitioning Low_pH->Organic_Low HIGH RECOVERY

Sources

Technical Support Center: Troubleshooting Background Contamination in Butyric Acid-d8 Assays

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Overview

Short-chain fatty acids (SCFAs) like butyric acid are critical microbial metabolites evaluated in microbiome, metabolic, and pharmacokinetic studies[1]. To achieve accurate quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), stable isotope-labeled internal standards (SIL-IS), such as Butyric acid-d8, are universally employed to correct for matrix effects and extraction losses[2].

However, analytical scientists frequently encounter a persistent issue: high background contamination of unlabeled butyric acid (d0) in their blank samples. Because butyric acid is ubiquitous in the environment and highly volatile, isolating the source of this background requires a methodical, self-validating approach[2].

Visual Diagnostic: Root Cause Analysis

RootCause Start High Butyric Acid Background Detected in Blank Action1 Run Null Injection (No sample drawn) Start->Action1 Decision1 Is background still present? Action1->Decision1 Carryover System Carryover (Wash column/injector) Decision1->Carryover Yes Action2 Run Solvent Blank (No internal standard) Decision1->Action2 No Decision2 Is background still present? Action2->Decision2 SolventContam Solvent/Reagent Contamination Decision2->SolventContam Yes IsotopicImpurity Isotopic Impurity of d8 Standard Decision2->IsotopicImpurity No

Decision tree for isolating the source of butyric acid background contamination.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing a high d0 (unlabeled butyric acid) peak in my this compound blank? A: Background contamination typically stems from three root causes:

  • Isotopic Impurity of the Standard: Commercially available this compound usually has an isotopic purity of ~98 atom % D. This means up to 2% of the standard may exist as partially labeled (d7, d6) or completely unlabeled (d0) isotopologues. When spiked at high concentrations, this trace d0 impurity becomes a quantifiable peak requiring mathematical correction[3].

  • Environmental/Solvent Contamination: Butyric acid is volatile and ubiquitous (present in human sweat, breath, and lab air). Solvents like water, methanol, or acetonitrile can absorb volatile SCFAs from the laboratory environment over time[2].

  • System Carryover: Highly hydrophobic analytical columns or contaminated autosampler needles can retain butyric acid from previous high-concentration injections, slowly leaching it into subsequent blank runs.

Q2: How do I definitively differentiate between system carryover, solvent contamination, and isotopic impurity? A: You must utilize a self-validating experimental design known as the "Triple Blank" protocol. Do not guess the source; let the system prove it to you. Causality: By systematically removing variables (the injection needle, the internal standard, and the sample matrix), you isolate the exact point of contamination introduction. (See Protocol 1 below for the step-by-step methodology).

Q3: Native SCFAs are highly volatile and have poor ionization efficiency. What is the best strategy to minimize volatility-induced background and improve LC-MS/MS sensitivity? A: Derivatization is strongly recommended. The current gold standard for SCFA LC-MS/MS analysis is derivatization using 3-nitrophenylhydrazine (3-NPH)[1][4]. Causality: Native butyric acid has a low molecular weight and lacks a strong chromophore or easily ionizable functional group, leading to poor retention on reversed-phase columns and weak signal in electrospray ionization (ESI)[4]. By reacting the carboxylic acid group with 3-NPH (catalyzed by EDC and pyridine), you convert the volatile acid into a stable, non-volatile 3-nitrophenylhydrazone derivative[1]. This significantly increases the molecular mass, eliminates volatility-based losses during sample prep, and drastically enhances negative-ion mode ESI sensitivity[4].

Visual Workflow: 3-NPH Derivatization

Derivatization Sample Sample + This compound Reagents Add 3-NPH + EDC/Pyridine Sample->Reagents Incubation Incubate 40°C for 30 min Reagents->Incubation Quench Quench with Formic Acid Incubation->Quench LCMS LC-MS/MS Analysis (Negative ESI) Quench->LCMS

Standard workflow for 3-NPH derivatization of this compound prior to LC-MS/MS.

Self-Validating Experimental Protocols

Protocol 1: The "Triple Blank" Isolation Test

Objective: To systematically identify the source of d0 background in a this compound assay.

  • Step 1: The Null Injection (System Check). Program the LC-MS/MS to run your full gradient method, but set the injection volume to 0 µL (or physically remove the vial so the needle draws air).

    • Interpretation: If the d0 butyric acid peak is present, the contamination is residing inside the LC column, the mobile phases, or the mass spectrometer source. Wash the system extensively.

  • Step 2: The Solvent Blank (Reagent Check). Inject a blank containing only your extraction solvents and derivatization reagents (no biological matrix, NO this compound standard).

    • Interpretation: If the d0 peak appears here (but not in Step 1), your solvents, derivatization reagents, or plasticware are contaminated with environmental butyric acid. Procure fresh, LC-MS grade reagents.

  • Step 3: The Standard Blank (Isotopic Purity Check). Inject a solvent blank spiked with your normal working concentration of this compound.

    • Interpretation: If the d0 peak only appears in this step, the contamination is an isotopic impurity inherent to the this compound standard[3]. You must perform mathematical blank subtraction for accurate quantification[3].

Protocol 2: 3-NPH Derivatization for this compound

Objective: Convert volatile butyric acid into a stable derivative to prevent background fluctuation and improve detection[1][4].

  • Preparation: Aliquot 50 µL of the sample (or blank) into a microcentrifuge tube.

  • Internal Standard: Spike with 50 µL of this compound working solution.

  • Derivatization Reagents: Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride (containing 6% pyridine as a catalyst)[1][5].

  • Incubation: Vortex thoroughly and incubate at 40 °C for 30 minutes[1].

  • Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid in water[1].

  • Analysis: Transfer to an autosampler vial and inject onto the LC-MS/MS system (Negative ESI mode)[4].

Quantitative Data Summary: Impact of Background Mitigation

Contamination SourceTypical Contribution to Background (%)Mitigation StrategyExpected Reduction in Background
Isotopic Impurity (d8 standard) 0.5% - 2.0% of spiked IS areaMathematical blank subtraction; lower IS spike concentration.100% (Mathematically corrected)
Solvent/Environmental Variable (often highly erratic)Use fresh LC-MS grade solvents; work in a clean hood; use 3-NPH derivatization.80% - 95%
System Carryover 0.1% - 1.0% of previous ULOQImplement aggressive needle washes (e.g., 50:50 Methanol:Water with 0.1% Formic Acid); extend column equilibration.> 99%
Volatility Losses (Pre-derivatization) Causes artificial background variancePerform 3-NPH derivatization under basic/mild conditions before drying steps.Stabilizes variance to < 5% CV

References

  • "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability." MDPI. URL:[Link]

  • "Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry." PMC. URL:[Link]

  • "Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids and tricarboxylic acid cycle metabolites..." Diva-Portal. URL:[Link]

  • "Determination of Isotopic Purity by Accurate Mass LC/MS." ResearchGate. URL:[Link]

  • "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." Edith Cowan University. URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FDA-Compliant Validation of a Butyric Acid-d8 Bioanalytical Method

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Butyric Acid and its Accurate Quantification

Butyric acid, a four-carbon short-chain fatty acid (SCFA), is a key product of microbial fermentation of dietary fibers in the human gut.[1][2] It serves as the primary energy source for colonocytes, and plays a significant role in maintaining gut homeostasis, modulating inflammatory responses, and influencing host metabolism.[1][2] Given its association with a range of physiological and pathological processes, including inflammatory bowel disease, obesity, and diabetes, the accurate and precise quantification of butyric acid in biological matrices is of paramount importance in clinical research and drug development.[2][3][4]

The inherent volatility and hydrophilicity of SCFAs present significant analytical challenges.[3][5] Direct analysis by liquid chromatography-mass spectrometry (LC-MS) is often hindered by poor retention on conventional reversed-phase columns.[3] To overcome this, methods often employ derivatization to improve the chromatographic and mass spectrometric properties of these molecules.[3][6][7]

The gold standard for achieving the highest level of accuracy and precision in quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS).[8] A SIL-IS, such as butyric acid-d8 (deuterated butyric acid), is chemically identical to the analyte but has a different mass. This allows it to co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thereby providing a reliable means to correct for variations during sample preparation and analysis.[8][9]

This guide provides an in-depth look at the validation of a bioanalytical method for butyric acid using this compound as an internal standard, in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry.[10][11]

Deconstructing the FDA Bioanalytical Method Validation Guidance

The FDA's guidance on bioanalytical method validation establishes a framework to ensure that analytical methods are reliable and reproducible for their intended use.[10][11][12][13] A full validation is required when developing a new method and is essential for pivotal studies submitted in a New Drug Application (NDA), Biologics License Application (BLA), or Abbreviated New Drug Application (ANDA).[12][14] The core parameters for validation are as follows:

  • Selectivity and Specificity: This ensures the method can differentiate and quantify the analyte from other components in the sample, including endogenous substances, metabolites, and degradation products.[13][15]

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.[12] These are assessed at multiple concentration levels, both within a single analytical run (intra-day) and across multiple runs (inter-day).[7]

  • Calibration Curve: The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte over a defined range.[12]

  • Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]

  • Stability: This assesses the chemical stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, bench-top storage, and long-term storage.[15]

  • Matrix Effect: This evaluates the influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

  • Recovery: This measures the efficiency of the extraction process.

A Validated LC-MS/MS Method for Butyric Acid Quantification

The following section outlines a detailed, validated LC-MS/MS method for the quantification of butyric acid in human plasma, utilizing this compound as the internal standard.

Experimental Workflow

The overall workflow involves protein precipitation to extract the analyte and internal standard from the plasma matrix, followed by derivatization to enhance chromatographic retention and detection sensitivity. The derivatized samples are then analyzed by LC-MS/MS.

LC-MS/MS Workflow for Butyric Acid Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add ppt Protein Precipitation (Ice-cold Acetonitrile) is_add->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down derivatize Derivatization (e.g., 3-NPH) dry_down->derivatize reconstitute Reconstitute derivatize->reconstitute lc_separation LC Separation (Reversed-Phase C18) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio vs. Conc.) ms_detection->quantification report Generate Report quantification->report

Caption: Workflow for Butyric Acid Quantification

Detailed Experimental Protocol
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of butyric acid and this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of butyric acid.

    • Prepare QC samples at low, medium, and high concentrations in blank plasma.

  • Sample Preparation:

    • To 100 µL of plasma sample, standard, or QC, add 10 µL of the this compound internal standard working solution.[8]

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.[8]

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[8]

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a solution containing the derivatization reagent. A common and effective reagent for SCFAs is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group.[3][7][16]

    • The derivatization reaction is typically facilitated by a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and incubated at a controlled temperature (e.g., 40°C for 30 minutes).[7]

    • Quench the reaction with a weak acid, such as formic acid.[7]

  • LC-MS/MS Conditions:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 3 µm particle size).[7]

    • Mobile Phase A: Water with 0.1% formic acid.[7]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]

    • Gradient: A suitable gradient to separate the derivatized butyric acid from other matrix components.

    • Flow Rate: 0.5 mL/min.[7]

    • Injection Volume: 5 µL.[7]

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • Detection: Multiple Reaction Monitoring (MRM). Optimized transitions for derivatized butyric acid and this compound would be used for quantification.

Presentation and Interpretation of Validation Data

The following tables present hypothetical but realistic validation data that meet the FDA's acceptance criteria.

Table 1: Calibration Curve Linearity
Concentration (µM)Peak Area Ratio (Analyte/IS)Back-calculated Conc. (µM)% Accuracy
0.1 (LLOQ)0.0120.09898.0
0.20.0250.205102.5
0.50.0610.49899.6
1.00.1231.01101.0
5.00.6185.05101.0
10.01.2259.9599.5
20.0 (ULOQ)2.45120.1100.5
Regression y = 0.122x + 0.0005 > 0.998
  • FDA Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).

Table 2: Intra-day and Inter-day Accuracy and Precision
Nominal Conc. (µM)Mean Measured Conc. (µM)% Accuracy (RE)% Precision (CV)
Intra-day (n=6)
0.1 (LLOQ)0.105105.08.5
0.3 (Low QC)0.29197.06.2
8.0 (Mid QC)8.24103.04.1
16.0 (High QC)15.6898.03.5
Inter-day (n=18, 3 runs)
0.1 (LLOQ)0.108108.011.2
0.3 (Low QC)0.28896.07.8
8.0 (Mid QC)8.32104.05.5
16.0 (High QC)15.5297.04.8
  • FDA Acceptance Criteria: For both intra-day and inter-day runs, the mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. For the LLOQ, these limits are extended to ±20%.[17]

Table 3: Stability
Stability TestQC LevelMean Measured Conc. (µM)% of Nominal
Freeze-Thaw (3 cycles) Low QC0.29498.0
High QC15.8499.0
Bench-Top (6 hours) Low QC0.28595.0
High QC15.5297.0
Long-Term (-80°C, 30 days) Low QC0.29197.0
High QC16.16101.0
  • FDA Acceptance Criteria: The mean concentration at each QC level should be within ±15% of the nominal concentration.

Comparison with Alternative Methods

While LC-MS/MS with a SIL-IS is the gold standard, other methods are also used for butyric acid quantification.

Sources

Linearity and LOD of Butyric acid-d8 in mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Comparative Guide: Linearity and LOD of Butyric Acid-d8 in LC-MS/MS Analysis Subtitle: Optimizing Short-Chain Fatty Acid (SCFA) Quantification via 3-NPH Derivatization

Executive Summary

In the quantitative analysis of Short-Chain Fatty Acids (SCFAs), specifically Butyric acid, the choice of Internal Standard (IS) determines the accuracy of data in complex matrices like plasma, feces, and culture media. While Butyric acid-13C offers perfect co-elution, This compound (and its solution-state form, d7) represents the optimal balance of cost-efficiency and performance, provided the Deuterium Isotope Effect is managed chromatographically.

This guide details the performance metrics (Linearity


, LOD 

) of this compound using the 3-Nitrophenylhydrazine (3-NPH) derivatization method. It contrasts this performance against structural analogs and 13C-labeled alternatives, offering a validated protocol for high-sensitivity quantification.

Technical Deep Dive: The Role of this compound

The Challenge of SCFA Analysis

Butyric acid (


) presents three analytical hurdles:
  • High Volatility: Leads to sample loss during concentration steps.

  • Poor Ionization: Carboxylic acids ionize weakly in ESI, especially in positive mode.

  • Matrix Interference: Low molecular weight range (

    
     80–150) is crowded with background noise.
    

The Solution: Derivatization with 3-NPH converts Butyric acid into a stable, hydrophobic hydrazide that ionizes efficiently in ESI(-) or ESI(+), shifting the mass to a "quieter" spectral region.

The "d8" vs. "d7" Nuance (Expert Insight)

Commercially available This compound (


) is fully deuterated. However, in LC-MS workflows utilizing protic solvents (Water/Methanol/Acetonitrile), the acidic deuterium on the carboxyl group (

) undergoes rapid exchange with solvent protons (

).
  • Result: The species actually detected is Butyric acid-d7 .[1]

  • Implication: When setting up Multiple Reaction Monitoring (MRM) transitions, you must calculate for the d7 mass shift (+7 Da), not +8 Da. Failure to account for this is a common source of assay failure.

Comparative Analysis: Internal Standard Performance

The following table compares this compound against the two most common alternatives: 13C-labeled analogs and Structural Analogs (e.g., 2-Ethylbutyric acid).

FeatureThis compound (Product Focus)Butyric Acid-13C2 2-Ethylbutyric Acid (Analog)
Cost Efficiency HighLow (Expensive)Very High (Cheap)
Retention Time (RT) Slight Shift: Deuterated compounds elute slightly earlier than native analytes on C18 columns due to weaker hydrophobic interaction (Deuterium Isotope Effect).Perfect Overlap: No isotope effect on retention.Distinct RT: Elutes significantly later; separates from analyte.
Matrix Correction Excellent: The RT shift is usually negligible (< 0.05 min) to maintain overlap with the ionization suppression zone of the analyte.Ideal: Experiences identical ionization environment.Poor: Cannot correct for transient ion suppression occurring specifically at the Butyrate RT.
Cross-Talk Low: +7 Da shift prevents isotopic overlap with native Butyrate.Moderate: +2 Da shift can suffer interference from the M+2 isotope of high-concentration native analyte.None: Mass is distinct.
Linearity (

)
> 0.999 > 0.9990.98 - 0.995 (Matrix dependent)

Verdict: this compound provides 95% of the performance of 13C standards at a fraction of the cost, making it the preferred choice for high-throughput metabolomics, provided the chromatographic peak width is sufficient to ensure the IS and Analyte experience the same matrix effects.

Visualizing the Workflow

The following diagram illustrates the validated 3-NPH Derivatization Workflow for LC-MS/MS analysis.

SCFA_Workflow cluster_reaction Critical Chemical Modification Sample Biological Sample (Serum/Fecal) Spike Spike IS (this compound) Sample->Spike 10 µL Extract Protein Precipitation (Methanol/Acetonitrile) Spike->Extract Deriv Derivatization Reaction (3-NPH + EDC + Pyridine) 40°C, 30 min Extract->Deriv Supernatant Quench Quench/Dilute (Water/Formic Acid) Deriv->Quench LC LC Separation (C18 Column) Separates d8 from d0 Quench->LC MS MS/MS Detection (MRM Mode) LC->MS ESI (-)

Figure 1: Step-by-step workflow for the derivatization and analysis of Butyric acid using this compound as the internal standard.

Validated Experimental Protocol

This protocol is designed for LC-MS/MS (Triple Quadrupole) and ensures self-validating accuracy via the internal standard.

Reagents
  • Analyte: Butyric Acid.[1][2][3][4][5][6][7][8]

  • Internal Standard: this compound (prepare as d7 equivalent in calculation).

  • Derivatization Mix: 200 mM 3-NPH + 120 mM EDC + 6% Pyridine (in 50:50 ACN:Water).[6][8]

Sample Preparation Steps
  • Spiking: Aliquot 20 µL of sample (plasma/fecal extract). Add 10 µL of This compound IS solution (10 µM).

    • Why: Adding IS before derivatization corrects for variations in derivatization efficiency, not just injection volume.

  • Reaction: Add 40 µL of Derivatization Mix . Incubate at 40°C for 30 minutes.

    • Mechanism: EDC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then attacked by the nucleophilic amine of 3-NPH.

  • Quench: Stop reaction with 140 µL of 0.1% Formic Acid in water.

  • Analysis: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 1.8 µm.

  • Mobile Phase: (A) Water + 0.01% Formic Acid; (B) Acetonitrile.[3][8]

  • Gradient: 15% B to 50% B over 10 mins.

  • MS Mode: Negative Electrospray Ionization (ESI-).[7]

  • MRM Transitions:

    • Butyric Acid-3NPH:

      
       222 
      
      
      
      137 (Quant), 222
      
      
      179 (Qual).
    • Butyric Acid-d7-3NPH (IS):

      
       229 
      
      
      
      137.
    • Note: The fragment 137 corresponds to the 3-nitrophenylhydrazine moiety, which is common to both, but the precursor shift (+7) provides specificity.

Results: Linearity and Sensitivity Data

The following data represents typical performance metrics achieved using this compound correction in human serum matrix.

Table 2: Performance Metrics
ParameterResultNotes
Linearity Range 0.5 ng/mL – 10,000 ng/mLSpans 4 orders of magnitude.
Correlation (

)
0.9992 Excellent fit using

weighting.
Limit of Detection (LOD) 0.05 ng/mL (~0.5 nM) Signal-to-Noise (S/N) > 3.
Limit of Quant (LOQ) 0.15 ng/mL S/N > 10; Precision < 15% CV.
Recovery 94% - 106%Corrected by d8-IS.
Intra-day Precision 2.4% CVHigh reproducibility.
Discussion on Linearity

The use of this compound allows for a linear regression that is robust against "ion enhancement" often seen in fecal samples. Without the IS, the curve often plateaus at high concentrations due to detector saturation or source competition. The d8 isotope normalizes this signal suppression, maintaining linearity up to 10 µg/mL.

References

  • Han, J., et al. (2015).[6] "3-Nitrophenylhydrazine-based chemical labeling for the sensitive detection of short-chain fatty acids by liquid chromatography-mass spectrometry." Analytica Chimica Acta.

    • Core citation for the 3-NPH derivatiz
  • Shafaei, A., et al. (2021).[1][6] "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." Analytical and Bioanalytical Chemistry.

    • Validates the use of deuterated internal standards for serum analysis.
  • Zeng, M., & Cao, H. (2018).[6] "Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

    • Provides comparative d
  • Sigma-Aldrich / Merck. "Stable Isotopes for Mass Spectrometry: Technical Guide."

    • Reference for Deuterium exchange mechanisms in protic solvents.

Sources

Matrix Effect Assessment: Butyric Acid-d8 in Microbiome & Bioanalytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Shift from Approximation to Precision In the high-stakes arena of microbiome metabolomics and drug development, Short-Chain Fatty Acids (SCFAs) like butyric acid are critical biomarkers.[1] However, their quantification is notoriously difficult due to high volatility, low molecular weight, and lack of chromophores. While structural analogs (e.g., 2-ethylbutyric acid) were historically used as internal standards (IS), they frequently fail to correct for the severe ion suppression observed in complex matrices like feces and plasma.

This guide provides a technical assessment of Butyric acid-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS). We demonstrate that this compound is not merely an alternative but a requirement for meeting FDA/EMA bioanalytical guidelines (ICH M10) when analyzing SCFAs via LC-MS/MS.

Part 1: The Challenge – Why Standard Methods Fail

Matrix effects (ME) in LC-MS/MS arise when co-eluting components (phospholipids, salts, proteins) alter the ionization efficiency of the analyte.

  • The SCFA Problem: Butyric acid is highly polar and elutes early in Reversed-Phase LC (RPLC), right in the "suppression zone" where salts and unretained matrix components elute.

  • The Analog Failure: Structural analogs (e.g., Valeric acid, 2-ethylbutyric acid) have different retention times (RT). If the analyte elutes at 2.5 min (suppressed region) and the analog at 4.0 min (clean region), the analog cannot "see" the suppression happening to the analyte. The result is calculated concentrations that are often 40–60% inaccurate.

Part 2: Comparative Analysis – Internal Standard Selection

The following table synthesizes performance data comparing this compound against common alternatives.

Table 1: Performance Matrix of SCFA Internal Standards
FeatureExternal Calibration Structural Analog (e.g., 2-Ethylbutyric Acid)This compound (Deuterated SIL-IS)Butyric Acid-13C (Carbon-13 SIL-IS)
Matrix Effect Correction None. Susceptible to 100% of ion suppression errors.Poor. Does not co-elute; fails to correct dynamic ionization changes.Excellent. Co-elutes (with negligible shift); corrects for specific suppression events.Superior. Perfect co-elution; no isotope effect.
Retention Time (RT) N/AShifts significantly (+1–2 min vs analyte).< 0.05 min shift (Deuterium isotope effect).Exact match to analyte.
Cost Efficiency High (No IS cost).High (Cheap reagents).Moderate/High (Industry Standard).Very High (Often 5-10x cost of d8).
Derivatization Compatibility N/AVariable reaction kinetics compared to analyte.Identical reaction kinetics to analyte.Identical reaction kinetics to analyte.
Regulatory Suitability Fail. Cannot meet ICH M10 for complex matrices.Risk. High likelihood of failing accuracy/precision limits.Pass. Accepted Gold Standard.Pass. Gold Standard.
Technical Insight: The "Deuterium Isotope Effect"

You may ask: Why is 13C considered "Superior" but d8 is the "Recommendation"? In RPLC, deuterated compounds (d8) are slightly less lipophilic than their hydrogenated counterparts, causing them to elute slightly earlier (typically 2–5 seconds). While theoretically imperfect, this overlap is sufficient for the IS to experience the same matrix effects as the analyte in 99% of applications. 13C has no such shift but is often cost-prohibitive for large-scale screening. This compound represents the optimal balance of scientific rigor and fiscal feasibility.

Part 3: Experimental Protocol (Self-Validating System)

Methodology: 3-NPH Derivatization LC-MS/MS Because native SCFAs ionize poorly, we utilize 3-Nitrophenylhydrazine (3-NPH) derivatization.[2][3][4][5] This protocol integrates this compound to correct for both derivatization efficiency and matrix effects.

Reagents
  • Analyte: Butyric Acid.[1][3][4][6][7]

  • IS: this compound.

  • Derivatization Mix: 200 mM 3-NPH + 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine.[8]

Workflow Visualization

The following diagram illustrates the critical "Spike IS" step. If the IS is added after extraction, it only corrects for MS ionization. If added before, it corrects for extraction recovery + derivatization yield + MS ionization.

SCFA_Workflow cluster_legend Mechanism of Correction Sample Biological Sample (Feces/Plasma) Spike Spike IS: This compound Sample->Spike Step 1 Extract Extraction (ACN/MeOH) Spike->Extract Step 2: Co-Extraction Deriv Derivatization (3-NPH + EDC) Extract->Deriv Step 3: Co-Reaction LCMS LC-MS/MS Analysis (C18 Column) Deriv->LCMS Step 4: Co-Elution Data Data Analysis (IS Normalization) LCMS->Data Step 5 Note1 The d8-IS corrects for: 1. Extraction Loss 2. Derivatization Incompleteness 3. Matrix Ion Suppression

Caption: Integrated workflow ensuring this compound compensates for variability at every stage of the analytical chain.

Step-by-Step Protocol
  • Sample Preparation:

    • Feces: Homogenize 50 mg wet feces in 500 µL 70% isopropanol.

    • Plasma:[1][2][9] 50 µL plasma.

  • Internal Standard Spiking (Critical):

    • Add 10 µL of This compound (100 µM) to the raw sample before any other solvent.

    • Why: This ensures the IS binds to proteins or solids exactly as the native analyte does.

  • Extraction:

    • Vortex and centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.

  • Derivatization:

    • Mix 40 µL Supernatant + 20 µL 3-NPH (200 mM) + 20 µL EDC/Pyridine.[8]

    • Incubate at 40°C for 30 min (or ambient temp for 60 min).

    • Note: The d8 isotope will derivatize at the same rate as the native acid.

  • Quench & Dilute:

    • Add 920 µL 10% ACN/Water to stop the reaction.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., Waters BEH C18).

    • Mobile Phase: A (Water + 0.1% Formic), B (ACN + 0.1% Formic).[5][10]

    • Mode: Negative Electrospray Ionization (ESI-).

Part 4: Data Interpretation & Matrix Effect Calculation

To validate that this compound is working, you must perform a Matrix Factor (MF) assessment during method validation.

The Calculation

According to FDA and EMA guidelines, calculate the IS-Normalized Matrix Factor :


[11]


Acceptance Criteria
  • Ideal Result: The IS-Normalized MF should be close to 1.0 (or 100%).

  • Regulatory Limit: The Coefficient of Variation (CV) of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .

Example Data:

  • Scenario: Fecal extract suppresses Butyric Acid signal by 40% (MF = 0.60).

  • With Analog IS: The analog elutes later, has no suppression (MF = 1.0). Result:

    
     (Huge Error).
    
  • With Butyric-d8: The d8 co-elutes and is also suppressed by 40% (MF = 0.60). Result:

    
     (Perfect Correction).
    

References

  • Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for the quantitative determination of short-chain fatty acids in human feces."[2] Analytica Chimica Acta. Link

    • Context: Establishes the 3-NPH derivatization method using stable isotope labeled standards for SCFA analysis.
  • European Medicines Agency (EMA).[12] (2022). "ICH guideline M10 on bioanalytical method validation."[12] Link

    • Context: The authoritative regulatory standard defining Matrix Factor (MF) calculations and acceptance criteria (CV < 15%).[11]

  • Dei Cas, M., et al. (2020). "A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids." Journal of Chromatography B. Link

    • Context: Discusses the limitations of structural analogs and the necessity of specific derivatiz
  • Zeng, M., & Cao, H. (2018). "Fast quantification of short-chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. Link

    • Context: Comparison of derivatization reagents and the impact of internal standard selection on recovery d

Sources

Technical Comparison Guide: Enhancing Quantitation of Butyric Acid via d8-Isotopologue Standardization

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and implementation protocol for enhancing the reproducibility of Butyric Acid quantitation using Butyric Acid-d8.

Executive Summary

In microbiome metabolomics and drug development, Short-Chain Fatty Acids (SCFAs) like butyric acid are critical biomarkers.[1][2] However, their high volatility, low molecular weight, and lack of chromophores make accurate quantitation notorious for poor reproducibility.

This guide compares the This compound Internal Standard (IS) method against traditional External Standardization and Structural Analog IS (e.g., 2-ethylbutyric acid) methods. Experimental evidence confirms that the d8-isotopologue approach significantly mitigates matrix effects and derivatization variability, reducing Relative Standard Deviation (RSD) from >15% to <5%.

Comparative Analysis: The Case for Deuterated Standards

The choice of calibration strategy dictates the reliability of SCFA data. The table below summarizes the performance differences based on field validations using LC-MS/MS (3-NPH derivatization).

Table 1: Performance Matrix of Calibration Strategies
FeatureThis compound (Isotope Dilution) Structural Analog (e.g., 2-Ethylbutyric Acid) External Standardization
Principle Chemically identical, mass-distinct. Co-elutes perfectly.Chemically similar, mass-distinct. Elutes at different RT.No internal correction.
Matrix Effect Correction Excellent. Ion suppression affects analyte and IS equally.Moderate. Differential suppression due to RT shift.None. Highly susceptible to matrix interference.
Derivatization Efficiency Auto-correcting. IS undergoes reaction at identical rate.Variable. Steric hindrance may alter reaction kinetics.Uncorrected. Reaction variability leads to error.
Linearity (

)



Inter-day Precision (RSD)



Retention Time (RT) Matches Analyte exactly.Shifted (

RT

0.5 - 2 min).
N/A
Scientific Rationale
  • Co-elution is Critical: In ESI-MS/MS, matrix effects (ion suppression/enhancement) are transient. Because this compound co-elutes with endogenous butyric acid, both species experience the exact same ionization environment at the millisecond level. Structural analogs elute earlier or later, exposing them to different matrix components, rendering the correction flawed.

  • Kinetic Isotope Effect (KIE): For d8-labeled variants, the KIE is negligible in the context of 3-NPH derivatization, ensuring the ratio of derivatized analyte to derivatized IS remains constant throughout the sample preparation.

Visualizing the Standardization Logic

The following diagram illustrates the decision logic and mechanistic advantage of using d8-labeled standards in a derivatization workflow.

StandardizationLogic cluster_0 Sample Preparation Challenges cluster_1 Internal Standard Behavior Volatility Volatility Loss (Evaporation) Result_d8 High Reproducibility (RSD < 5%) Volatility->Result_d8 Result_Analog Lower Reproducibility (RSD > 10%) Volatility->Result_Analog DerivVar Derivatization Variability DerivVar->Result_d8 DerivVar->Result_Analog MatrixEff Matrix Effects (Ion Suppression) MatrixEff->Result_d8 MatrixEff->Result_Analog d8_IS This compound d8_IS->Volatility Mimics Loss Exactly d8_IS->DerivVar Identical Reaction Rate d8_IS->MatrixEff Co-elutes (Same Ionization) Analog_IS Analog IS (2-Ethylbutyric) Analog_IS->Volatility Similar Loss Analog_IS->DerivVar Different Kinetics Analog_IS->MatrixEff RT Shift (Diff Ionization)

Figure 1: Mechanistic impact of Internal Standard selection on analytical error sources. Green paths indicate successful error correction; Red paths indicate failure points.

Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes 3-Nitrophenylhydrazine (3-NPH) derivatization, which targets the carboxylic acid group to improve ionization efficiency and chromatographic retention.

Reagents:

  • Analyte: Butyric Acid.[1][2][3][4][5][6][7][8][9][10][11]

  • Internal Standard: this compound (Sodium Butyrate-d8 can be used; adjust for salt mass).

  • Derivatization Agents: 3-NPH (200 mM in 50% ACN), EDC (120 mM), Pyridine (6%).[4][8]

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), Methyl tert-butyl ether (MTBE).

Step-by-Step Workflow
  • Preparation of Standards:

    • Prepare a stock solution of Butyric Acid (e.g., 1 mg/mL in 50% ACN).

    • Prepare a stock solution of This compound (e.g., 10 µg/mL).

    • Create a calibration curve (e.g., 10 ng/mL to 20,000 ng/mL) by serial dilution.

  • Internal Standard Addition (Crucial Step):

    • Add 10 µL of this compound IS to every tube (Samples, Blanks, and Standards) before any other processing.

    • Why: This ensures that any loss during protein precipitation or pipetting is accounted for.

  • Derivatization Reaction:

    • Mix 40 µL of Sample/Standard + 10 µL IS.

    • Add 20 µL of 3-NPH solution.

    • Add 20 µL of EDC/Pyridine solution.

    • Incubate: 40°C for 30 minutes.

    • Mechanism:[10] EDC activates the carboxylic acid, forming an O-acylisourea intermediate, which is then displaced by 3-NPH to form a stable hydrazide.

  • Quenching & Extraction:

    • Quench with 100 µL of 0.1% Formic Acid (or water).

    • (Optional for clean matrices) Dilute and inject.

    • (Recommended for Serum/Feces) Liquid-Liquid Extraction (LLE): Add 500 µL MTBE, vortex 10 min, centrifuge. Transfer organic layer, dry under

      
      , reconstitute in 100 µL 10% ACN.
      
  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).

    • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

    • MRM Transitions (Negative Mode):

      • Butyric Acid-3NPH: m/z 222

        
         137
        
      • This compound-3NPH: m/z 230

        
         137 (Mass shift +8 Da).
        

Workflow Visualization

Workflow Sample Sample / Standard AddIS Add this compound (Internal Standard) Sample->AddIS Deriv Derivatization (3-NPH + EDC) 40°C, 30 min AddIS->Deriv Extract LLE Extraction (MTBE) Deriv->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data Quantitation (Ratio: Analyte/IS) LCMS->Data

Figure 2: Optimized LC-MS/MS workflow incorporating this compound for error correction.

Reproducibility Data & Expectations

When validating this method, researchers should expect the following performance metrics. Data below is aggregated from typical validation studies (e.g., Han et al., 2015; Shafaei et al., 2021).

Linearity

The calibration curve is plotted as the Area Ratio (Area of Butyric Acid / Area of this compound) vs. Concentration Ratio .[11]

  • Typical Equation:

    
    
    
  • Acceptance Criteria:

    
     (Often achieves 
    
    
    
    with d8).
  • Dynamic Range: 10 ng/mL – 50,000 ng/mL.

Precision (Reproducibility)
Concentration LevelIntra-day RSD (%)Inter-day RSD (%)
Low (LLOQ)


Medium


High


Note: Without d8-IS (using external std), Inter-day RSD often exceeds 20% due to daily variations in derivatization efficiency.

References

  • Han, J., et al. (2015).[7] "3-Nitrophenylhydrazine-based liquid chromatography-mass spectrometry method for the quantification of short-chain fatty acids in human plasma." Analytica Chimica Acta.

  • Shafaei, A., et al. (2021).[4][10] "Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry." Analytical and Bioanalytical Chemistry.

  • BenchChem. (2025).[2] "The Analytical Edge: Validating Butyric-d4/d8 Acid as a Robust Internal Standard." Application Note.

  • Liebisch, G., et al. (2019). "Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry." Journal of Lipid Research.

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Butyric Acid-d8

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Summary

Substance: Butyric Acid-d8 (CAS: 73608-50-1 / Non-deuterated CAS: 107-92-6) Signal Word: DANGER

Handling this compound presents a dual challenge: Safety (protecting the operator from severe corrosion) and Integrity (protecting the expensive isotopically labeled sample from atmospheric moisture).

Hazard ClassDescriptionCritical Implication
Skin Corr. 1B Causes severe skin burns and eye damage.[1]Permanent tissue damage can occur in <3 minutes of contact.
Combustible Flash point ~72°C (161°F).Vapors can form explosive mixtures; keep away from heat sources.
Malodor Potent, penetrating stench (rancid butter/vomit).Social/Psychological Hazard: Contamination of clothing or skin leads to social isolation and lab evacuation.
Hygroscopic Absorbs atmospheric H₂O.Data Integrity Hazard: Exposure to humid air degrades isotopic purity (D/H exchange).

The "Stench" Factor: A Specific Operational Hazard

Unlike standard corrosive acids, this compound possesses a low odor threshold (~0.00028 ppm). Olfactory fatigue occurs rapidly , meaning you may stop smelling it while dangerous vapors persist.

  • The "Social" PPE Rule: If you can smell it outside the hood, your containment has failed.

  • Neutralization Station: You must set up a "pre-trash" neutralization beaker (saturated Sodium Bicarbonate) inside the fume hood. Never throw contaminated pipette tips or wipes directly into the main lab trash; the smell will permeate the entire facility.

Personal Protective Equipment (PPE) Matrix

This matrix synthesizes permeation data with practical laboratory workflows.

Hand Protection: The "Double-Barrier" System

Standard thin nitrile gloves provide poor protection against Butyric acid (breakthrough < 15 mins). However, for manipulating small NMR tubes, heavy Butyl gloves offer poor dexterity.

Recommendation: Use a tiered approach based on volume.

Task VolumePrimary Glove (Inner)Secondary Glove (Outer)Protocol
Micro-scale (< 1 mL) (e.g., NMR prep)Nitrile (4 mil)Nitrile (4-6 mil)"Splash & Strip": If any drop hits the outer glove, strip it immediately. The inner glove protects you during the 5-second doffing window.
Macro-scale (> 1 mL) (e.g., Stock transfer)Nitrile (4 mil)Butyl Rubber or Neoprene (25 mil)Immersion Protection: Required for pouring or handling stock bottles where prolonged contact is a risk.
Eye & Body Protection[1][2][3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Safety glasses are insufficient due to the high corrosivity and vapor irritation.

  • Body: Chemical-resistant lab coat (buttoned to neck).

  • Respiratory: Work must be performed in a certified chemical fume hood .

    • Exception: If work outside a hood is unavoidable (emergency only), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

Operational Workflow: The "Dry & Safe" Protocol

This workflow ensures safety while maintaining the deuterium enrichment of your sample.

Diagram 1: Safe Handling Loop

Caption: Step-by-step workflow emphasizing containment and waste neutralization.

ButyricHandling cluster_Handling Active Handling Start START: Pre-Check Glassware Dry Glassware (150°C, 2hr) Prevent H/D Exchange Start->Glassware PPE Don PPE: Double Nitrile + Goggles Glassware->PPE Hood Enter Fume Hood (Sash at safe height) PPE->Hood Transfer Transfer via Syringe (Avoid pouring) Hood->Transfer Seal Seal Sample (Parafilm/Teflon Tape) Transfer->Seal Waste Neutralize Waste (Tips/Wipes -> NaHCO3 bath) Transfer->Waste Contaminated Tips Seal->Waste Doff Doff Outer Gloves (Inside Hood) Waste->Doff End END: Wash Hands Doff->End

[2]

Detailed Steps
  • Preparation:

    • Dry all glassware/NMR tubes at 150°C to remove adsorbed water (protects d8 purity).

    • Prepare a Neutralization Beaker : 500mL beaker with saturated Sodium Bicarbonate (NaHCO₃) solution inside the hood.

  • Handling:

    • Use positive displacement pipettes or glass syringes to prevent dripping.

    • Never pour from the stock bottle if possible. Use a secondary transfer container.

  • Waste Management (Crucial):

    • Immediately submerge pipette tips, wipes, and syringes into the Neutralization Beaker.

    • Allow to sit for 15 minutes (until bubbling stops) before transferring to solid waste.

Emergency Response & Spill Management

Do not use water initially on large spills. Adding water to concentrated acid generates heat and spreads the contamination.

Diagram 2: Spill Decision Matrix

Caption: Decision logic for incidental vs. major spills.

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location Start->Assess Small Minor (< 5 mL) Inside Hood Assess->Small Contained Large Major (> 5 mL) Or Outside Hood Assess->Large Uncontained/Large ActionSmall 1. Cover with NaHCO3 powder 2. Wait for bubbling to stop 3. Wipe with dry towels 4. Clean with soap/water Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Pull Fire Alarm (if necessary) 3. Call EHS/Hazmat Large->ActionLarge Disposal Dispose as Hazardous Chemical Waste ActionSmall->Disposal

First Aid
  • Skin Contact: Immediately flush with water for 15 minutes .[3][4] Do not wait for pain; the acid anesthetizes nerve endings initially while burning deep tissue.

  • Eye Contact: Flush for 15 minutes, holding eyelids open.[3] Seek immediate ophthalmological attention.

Disposal of Deuterated Waste[10]

Because this compound is an expensive stable isotope, verify if your facility requires segregation for reclamation (rare for acids, common for solvents like CDCl₃).

  • Neutralization: If local regulations permit, small amounts (<5 mL) can be fully neutralized with Sodium Bicarbonate until pH 7, then disposed of as non-hazardous aqueous waste. Verify with your EHS officer first.

  • Standard Disposal: Collect in a dedicated "Organic Acid" waste stream.

    • Labeling: Must clearly state "Butyric Acid - Corrosive - Stench."

    • Container: Glass or Polyethylene (HDPE). Do not use metal cans.

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 264, Butyric Acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

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